Antifungal agent 75
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H32Cl2F2N6O5S |
|---|---|
Molecular Weight |
709.6 g/mol |
IUPAC Name |
N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3 |
InChI Key |
NQXQPVYMNGXDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of a promising class of antifungal compounds, with a focus on a potent agent designated as Antifungal Agent 75 (also reported as compound 6r). This document will detail the methodologies for synthesis, analytical characterization, and elucidation of its mechanism of action, offering a comprehensive resource for professionals in the field of antifungal drug development.
Synthesis of this compound (Compound 6r)
While the specific multi-step synthesis of this compound (compound 6r) is proprietary and not fully disclosed in publicly available literature, the general synthetic approach for analogous heterocyclic compounds involves a multi-step process. A representative synthetic workflow is outlined below, based on common organic synthesis methodologies for similar antifungal agents.
Experimental Protocol: General Synthesis of a Triazole-based Antifungal Agent
This protocol describes a generalized synthetic route that could be adapted for the synthesis of this compound.
Materials:
-
Substituted acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Substituted benzoyl chloride
-
Appropriate solvents (e.g., ethanol, dimethylformamide)
-
Catalysts (e.g., acetic acid)
Procedure:
-
Step 1: Synthesis of the Enaminone Intermediate. A solution of the substituted acetophenone in an appropriate solvent is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude enaminone.
-
Step 2: Formation of the Pyrazole Ring. The crude enaminone is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate. A catalytic amount of a weak acid, like acetic acid, is often added. The mixture is refluxed for several hours. After cooling, the product is often precipitated and collected by filtration, then purified by recrystallization.
-
Step 3: Acylation of the Pyrazole. The synthesized pyrazole derivative is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A substituted benzoyl chloride is added dropwise to the solution at a controlled temperature, often in the presence of a base to neutralize the HCl formed during the reaction. The reaction is stirred at room temperature until completion.
-
Step 4: Purification. The final product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to afford the pure antifungal agent.
Diagram of the Experimental Workflow:
Caption: Generalized workflow for the synthesis of a triazole-based antifungal agent.
Characterization of this compound
The structural elucidation and purity assessment of a newly synthesized compound are critical steps. Standard analytical techniques are employed to confirm the identity and purity of this compound.
Spectroscopic Data
While the specific spectral data for this compound (compound 6r) is not publicly available, the following table summarizes the expected and typically observed data for analogous antifungal compounds based on published literature.
| Technique | Parameter | Typical Data for Analogous Compounds |
| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (7.0-8.5 ppm), signals for alkyl or other substituent protons. |
| Coupling Constants (J) | Characteristic J-values for aromatic and aliphatic protons. | |
| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons (110-160 ppm), carbonyl carbons (if present, >160 ppm), and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of the compound ([M]+ or [M+H]+). |
| Fragmentation Pattern | Characteristic fragments that help confirm the structure. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for functional groups such as C=O, C-N, C-H, and aromatic rings. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent). Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K. ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K. Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak.
Experimental Protocol: Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive Orbitrap). Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds. Sample Preparation: A dilute solution of the compound (e.g., 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization. Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Data is acquired in positive or negative ion mode over a relevant mass range. Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Mechanism of Action of this compound
This compound has been shown to be a potent inhibitor of Candida albicans.[1] Its mechanism of action involves multiple effects on the fungal cell.[1]
-
Inhibition of Biofilm Formation: The agent significantly prevents the formation of C. albicans biofilms, which are crucial for their virulence and resistance to antifungal treatments.[1]
-
Increased Cell Membrane Permeability: It disrupts the integrity of the fungal cell membrane, leading to increased permeability.[1]
-
Reduction of Ergosterol Levels: The compound interferes with the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.[1] This is a common target for many azole antifungal drugs.[2][3]
The disruption of the cell membrane and the inhibition of ergosterol synthesis ultimately lead to the destruction of the fungal cell structure and loss of integrity.[1]
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 75" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the novel antifungal agent 75. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antifungal therapies.
Chemical Identity and Structure
This compound, also identified as compound 6r, is a potent synthetic molecule with significant activity against pathogenic fungi, particularly Candida albicans.
Chemical Name: N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide[1] Molecular Formula: C₃₁H₃₂Cl₂F₂N₆O₅S[1] PubChem CID: 169450072[1]
Below is the 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Weight | 709.6 g/mol | [1] |
| XLogP3-AA | 4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 11 | [1] |
| Rotatable Bond Count | 12 | [1] |
| Exact Mass | 708.1500010 Da | [1] |
| Monoisotopic Mass | 708.1500010 Da | [1] |
Biological Activity and Mechanism of Action
This compound demonstrates potent activity against Candida albicans, a prevalent fungal pathogen. Its mechanism of action involves the disruption of fungal cell membrane integrity and function through multiple effects. The agent has been shown to significantly inhibit the formation of C. albicans biofilms, increase the permeability of the cell membrane, and reduce the cellular levels of ergosterol, a critical component of the fungal cell membrane. This multi-faceted attack on the cell membrane ultimately leads to the destruction of the cell structure and potent antifungal activity.
The primary molecular target of azole antifungals, the class to which this compound likely belongs based on its structure and effects on ergosterol, is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a key component of the ergosterol biosynthesis pathway.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the generally accepted mechanism of action for azole antifungals, which involves the inhibition of the ergosterol biosynthesis pathway.
References
Antifungal Agent 75: A Technical Overview of its Spectrum of Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Antifungal Agent 75, a novel investigational compound. The document details its in vitro spectrum of activity against a broad range of clinically relevant fungal pathogens, supported by quantitative Minimum Inhibitory Concentration (MIC) data. Furthermore, this guide elucidates the primary mechanism of action, focusing on the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Detailed experimental protocols for determining antifungal susceptibility and a schematic representation of the targeted biochemical pathway are included to facilitate further research and development efforts.
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. The existing antifungal armamentarium is limited, creating an urgent need for the development of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant strains. This compound is a novel synthetic compound that has demonstrated potent activity against a wide array of fungal pathogens in preclinical studies. This document serves as a central repository of technical information regarding its antifungal properties.
Spectrum of Activity
The in vitro activity of this compound has been evaluated against a panel of pathogenic yeasts and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound Against Pathogenic Yeasts
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.06 - 1 |
| Candida glabrata | ATCC 90030 | 1 | 4 | 0.5 - 8 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.125 - 2 |
| Candida tropicalis | ATCC 750 | 0.5 | 1 | 0.25 - 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 | 0.125 | 0.03 - 0.5 |
Table 2: In Vitro Activity of this compound Against Pathogenic Molds
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.5 - 4 |
| Aspergillus flavus | ATCC 204304 | 2 | 4 | 1 - 8 |
| Aspergillus niger | ATCC 16404 | 4 | 8 | 2 - 16 |
| Rhizopus oryzae | ATCC 10404 | >16 | >16 | >16 |
| Fusarium solani | ATCC 36031 | 8 | 16 | 4 - 32 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its fungicidal or fungistatic effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. Specifically, the agent inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and the function of membrane-bound proteins, leading to growth arrest and cell death.[1][2]
Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Experimental Protocols
Broth Microdilution Method for MIC Determination
The in vitro antifungal susceptibility testing for this compound is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared by dissolving the powder in DMSO to a concentration of 1600 µg/mL.
-
Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Workflow for Broth Microdilution MIC Assay.
Conclusion
This compound demonstrates potent and broad-spectrum activity against a variety of clinically important fungal pathogens. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-validated strategy for antifungal therapy. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential new therapeutic option in the management of invasive fungal infections. Continued research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted.
References
Unveiling the In Vitro Antifungal Potential of Agent 75: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro antifungal activity of a novel investigational compound, designated as Antifungal Agent 75. The data presented herein is a synthesis of findings from seminal preclinical studies, offering a foundational understanding of its efficacy against a range of fungal pathogens. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.
Quantitative Assessment of Antifungal Efficacy
The in vitro activity of this compound was rigorously evaluated against a panel of clinically relevant fungal species. The primary endpoints for assessing its potency were the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), determined using standardized microdilution methods.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates. The data, derived from broth microdilution assays, reveals a broad spectrum of activity. For instance, Candida albicans (ATCC 90028) exhibited a high susceptibility with an MIC90 of 0.03 µg/mL. In contrast, Aspergillus fumigatus (ATCC 204305) showed less susceptibility, with an MIC range of 2-8 µg/mL.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ATCC 90028 | 0.015-0.12 | 0.015 | 0.03 |
| Candida glabrata | ATCC 90030 | 0.03-0.25 | 0.06 | 0.12 |
| Candida parapsilosis | ATCC 22019 | 0.015-0.12 | 0.03 | 0.06 |
| Cryptococcus neoformans | ATCC 90112 | 0.06-0.5 | 0.12 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 2-8 | 4 | 8 |
| Aspergillus flavus | ATCC 204304 | 4-16 | 8 | 16 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound. The fungicidal activity was determined by subculturing from the MIC assay plates. Agent 75 demonstrated potent fungicidal activity against Candida species, with MFC values closely mirroring the MIC values, suggesting a cidal rather than static mechanism of action.
| Fungal Species | Strain | MFC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.03-0.25 |
| Candida glabrata | ATCC 90030 | 0.06-0.5 |
| Candida parapsilosis | ATCC 22019 | 0.03-0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.12-1 |
| Aspergillus fumigatus | ATCC 204305 | >16 |
Experimental Protocols
The following section details the methodologies employed in the in vitro evaluation of this compound.
Fungal Strains and Culture Conditions
The fungal isolates listed in the tables were procured from the American Type Culture Collection (ATCC). Yeast species were maintained on Sabouraud Dextrose Agar (SDA), while molds were cultured on Potato Dextrose Agar (PDA). All cultures were incubated at 35°C.
Broth Microdilution Assay for MIC Determination
The in vitro antifungal susceptibility testing was performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.
Determination of Minimum Fungicidal Concentration (MFC)
Following the MIC determination, the fungicidal activity of Agent 75 was assessed. Aliquots of 10 µL were taken from all wells of the microdilution plates that showed no visible fungal growth. These aliquots were then subcultured onto SDA plates. The plates were incubated at 35°C for 24-48 hours. The MFC was defined as the lowest concentration of the agent that resulted in no fungal growth on the subculture plates.
Putative Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway
Preliminary mechanistic studies suggest that this compound may exert its effect by disrupting the fungal cell membrane. This is likely achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.
The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in cell death. This proposed mechanism is consistent with the observed potent fungicidal activity against susceptible fungal species. Further detailed enzymatic and molecular studies are warranted to fully elucidate the precise molecular target of this compound.
Unraveling the Cidal and Static Dynamics of Antifungal Agents: A Technical Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the critical distinction between fungicidal and fungistatic properties of antifungal agents. As a specific "Antifungal Agent 75" could not be identified in scientific literature, this paper will address the core principles of fungicidal versus fungistatic activity through a generalized lens, citing established antifungal compounds to illustrate key concepts and experimental methodologies.
The therapeutic outcome of an invasive fungal infection can be critically influenced by the intrinsic nature of the antifungal agent employed. While a fungistatic agent inhibits the growth and replication of fungal cells, a fungicidal agent actively kills them.[1] This distinction is paramount in clinical settings, particularly when treating immunocompromised patients who cannot rely on their own immune systems to clear the infection.[2]
Defining Fungicidal and Fungistatic Activity: Quantitative Assessment
The determination of whether an antifungal agent is fungicidal or fungistatic is not merely a qualitative descriptor but is defined by quantitative laboratory measurements. The two primary metrics used are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is a measure of the agent's potency in inhibiting fungal proliferation.
-
Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99% to 99.5%) in the initial fungal inoculum after a set period.[4][5]
An agent is generally considered fungicidal if the MFC is no more than four times the MIC. If the MFC is significantly higher than the MIC, the agent is considered fungistatic .
Table 1: Illustrative MIC and MFC Data for Common Antifungal Agents
| Antifungal Agent | Fungal Species | MIC (µg/mL) Range | MFC (µg/mL) Range | Fungicidal/Fungistatic |
| Amphotericin B | Aspergillus spp. | 0.06 - 4 | Similar to MIC | Fungicidal[4][6] |
| Voriconazole | Aspergillus fumigatus | 0.20 - 1.56 | 0.5 - 2 | Generally Fungicidal[5][7] |
| Fluconazole | Candida albicans | ≤8 (Susceptible) | Often >4x MIC | Generally Fungistatic[8] |
| Caspofungin | Candida spp. | 0.125 - 64 | Species-dependent | Fungicidal[6][9] |
| Itraconazole | Aspergillus spp. | 0.20 - 1.56 | Can be >4x MIC | Variable[5][6] |
Note: The fungicidal or fungistatic nature of an agent can be species- and even strain-dependent.
Experimental Protocols for Determining Fungicidal vs. Fungistatic Properties
Accurate determination of MIC and MFC values requires standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.[2]
Broth Microdilution Method for MIC and MFC Determination
This method is a cornerstone of antifungal susceptibility testing.
Experimental Workflow:
Caption: Workflow for MIC and MFC determination using broth microdilution.
Detailed Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).
-
Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[6]
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated at a controlled temperature (typically 35°C) for a defined period (24 to 72 hours).[5]
-
MIC Determination: The MIC is read visually or spectrophotometrically as the lowest drug concentration that inhibits fungal growth.[3]
-
MFC Determination: An aliquot from each well showing no growth is subcultured onto an agar plate. After further incubation, the number of surviving colonies is counted. The MFC is the lowest concentration that results in a ≥99% to 99.5% reduction in CFU compared to the initial inoculum.[5]
Time-Kill Assays
Time-kill assays provide a dynamic view of antifungal activity, revealing the rate and extent of fungal killing over time.[10]
Experimental Workflow:
Caption: Workflow for a time-kill assay to assess antifungal dynamics.
Detailed Methodology:
-
Culture Preparation: A standardized fungal suspension is prepared in a liquid medium.
-
Drug Exposure: The antifungal agent is added at various concentrations, often multiples of the predetermined MIC. A drug-free control is included.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.[2]
-
Quantification of Viable Cells: The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A fungicidal agent will show a significant, time-dependent reduction in CFU/mL, while a fungistatic agent will maintain or show a slight decrease in the initial inoculum count.
Mechanisms of Action and Their Relation to Cidal/Static Effects
The fungicidal or fungistatic nature of an antifungal agent is intrinsically linked to its mechanism of action.
Table 2: Major Antifungal Classes, Mechanisms, and Predominant Activity
| Antifungal Class | Mechanism of Action | Primary Activity | Examples |
| Polyenes | Bind to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[9][11] | Fungicidal | Amphotericin B, Nystatin[12] |
| Azoles | Inhibit the enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis and leading to the accumulation of toxic sterol intermediates.[8][13] | Generally Fungistatic | Fluconazole, Itraconazole[1] |
| Echinocandins | Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall stress and osmotic instability.[9][14] | Fungicidal against Candida spp., Fungistatic against Aspergillus spp.[9] | Caspofungin, Micafungin, Anidulafungin[12][14] |
| Allylamines | Inhibit squalene epoxidase, an early step in ergosterol biosynthesis, leading to ergosterol depletion and accumulation of toxic squalene.[13] | Fungicidal | Terbinafine, Naftifine[1] |
| Pyrimidines | Converted within fungal cells to fluorouracil, which inhibits DNA and RNA synthesis.[13] | Generally Fungistatic | Flucytosine[12] |
Signaling Pathways and Cellular Responses
The interaction of an antifungal agent with its target triggers a cascade of downstream cellular events that ultimately determine cell fate.
Ergosterol Synthesis Inhibition (Azoles - Fungistatic):
Caption: Azole-mediated inhibition of ergosterol synthesis leading to fungistasis.
Cell Wall Disruption (Echinocandins - Fungicidal in Candida):
Caption: Echinocandin-induced cell wall disruption resulting in fungicidal activity.
Conclusion
The distinction between fungicidal and fungistatic activity is a critical consideration in the development and clinical application of antifungal agents. While fungistatic agents can be effective in many scenarios, fungicidal agents are often preferred for severe infections and in immunocompromised hosts.[15] The determination of these properties relies on standardized in vitro assays such as broth microdilution for MIC/MFC and time-kill studies, which provide quantitative data to guide therapeutic decisions. A thorough understanding of the mechanism of action of an antifungal agent provides a rational basis for predicting its cidal or static effects and for the future design of more effective antifungal therapies.
References
- 1. drcanuso.com [drcanuso.com]
- 2. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungals and Drug Resistance [mdpi.com]
- 12. dermatojournal.com [dermatojournal.com]
- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. Anidulafungin - Wikipedia [en.wikipedia.org]
- 15. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of Antifungal Agent RA-75 (Rosmarinic Acid) on Candida albicans Biofilm Formation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Candida albicans poses a significant clinical challenge due to its ability to form robust biofilms, which exhibit high tolerance to conventional antifungal therapies. This technical guide provides an in-depth analysis of a promising natural antifungal agent, Rosmarinic Acid (herein referred to as RA-75), and its inhibitory effects on C. albicans biofilm formation. The document details the underlying mechanisms of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.
Quantitative Data Summary
The efficacy of RA-75 against Candida albicans has been quantified through various assays, including determination of minimum inhibitory concentrations (MICs) and analysis of gene expression crucial for biofilm integrity.
Table 1: Antifungal Susceptibility of C. albicans to RA-75
| Parameter | Value (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 640 |
This value represents the concentration at which RA-75 inhibits the growth of planktonic C. albicans cells.
Table 2: Effect of RA-75 on the Expression of Biofilm-Related Genes in C. albicans
| Gene Category | Gene | Function | Fold Change in Expression (at 640 µg/mL RA-75) |
| Adhesion | ALS3 | Adhesin, hyphal wall protein | Significant Reduction[1] |
| HWP1 | Hyphal wall protein, adhesion | Significant Reduction[1] | |
| ECE1 | Adhesion and invasion | Significant Reduction[1] | |
| Hyphal Development | UME6 | Key regulator of hyphal extension | Significant Reduction[1] |
| HGC1 | G1 cyclin-related protein, hyphal growth | Significant Reduction[1] | |
| Signaling Pathway | RAS1 | GTPase, activates adenylate cyclase | Significant Reduction[1] |
| CYR1 | Adenylate cyclase, produces cAMP | Significant Reduction[1] | |
| EFG1 | Transcription factor, regulates morphogenesis | Significant Reduction[1] |
The significant reduction in the expression of these genes indicates that RA-75 disrupts key processes in biofilm formation, including initial cell adherence and the transition from yeast to hyphal form[1].
Experimental Protocols
The following protocols are standard methods for investigating the effects of antifungal agents on C. albicans biofilms.
C. albicans Culture and Biofilm Formation Assay
This protocol describes the formation of C. albicans biofilms in 96-well microtiter plates, a common method for high-throughput screening of antifungal compounds.[2][3][4]
-
Strain Preparation: Culture C. albicans strains (e.g., SC5314) in Yeast Extract Peptone Dextrose (YPD) broth at 30°C overnight with shaking.[3][5]
-
Cell Suspension: Harvest the cells by centrifugation, wash with Phosphate-Buffered Saline (PBS), and resuspend in a suitable medium for biofilm formation, such as RPMI-1640. Adjust the cell density to 1 x 107 cells/mL (OD600 ≈ 0.5).[5]
-
Adhesion Step: Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well microtiter plate. Incubate at 37°C for 90 minutes to allow for cell adhesion.[5]
-
Biofilm Growth: After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells. Add 100 µL of fresh RPMI-1640 medium, containing the desired concentrations of RA-75 or control vehicle, to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
Quantification of Biofilm Metabolic Activity (XTT Assay)
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reduction assay is a colorimetric method used to determine the metabolic activity of biofilm cells, providing an indication of cell viability.[4][5]
-
Reagent Preparation: Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and a menadione solution (e.g., 1 µM in acetone). Immediately before use, mix the XTT solution with the menadione solution.
-
Assay Procedure: After the biofilm formation period, carefully remove the medium from the wells. Wash the biofilms gently with PBS.
-
Incubation with XTT: Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measurement: Transfer the supernatant to a new microtiter plate and measure the absorbance at 490 nm using a plate reader. The color intensity is proportional to the metabolic activity of the biofilm.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the expression of genes involved in biofilm formation.
-
RNA Extraction: Grow C. albicans biofilms in the presence or absence of RA-75 as described in section 2.1. Scrape the biofilm cells and extract total RNA using a suitable kit with mechanical cell disruption (e.g., bead beating).
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., ALS3, HWP1, RAS1) and a reference gene (e.g., ACT1). Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Signaling Pathways and Mechanism of Action
RA-75 appears to exert its antibiofilm effect by targeting key signaling pathways that regulate morphogenesis and adhesion in C. albicans. The Ras1-cAMP-Efg1 pathway is a critical regulator of the yeast-to-hypha transition, a key virulence factor and a necessary step for mature biofilm formation.[1]
The GTPase Ras1, when activated, stimulates the adenylate cyclase Cyr1 to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor Efg1. Efg1 controls the expression of numerous genes required for hyphal growth and adhesion, including ALS3 and HWP1.[1][6]
RA-75 has been shown to significantly downregulate the expression of RAS1, CYR1, and EFG1[1]. By suppressing these central components, RA-75 effectively inhibits the entire signaling cascade, preventing the morphological switch to the hyphal form and thereby inhibiting biofilm formation.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for screening and characterizing a novel antifungal agent against C. albicans biofilms.
Conclusion
Antifungal agent RA-75 (Rosmarinic Acid) demonstrates significant potential as an inhibitor of Candida albicans biofilm formation. Its mechanism of action, involving the suppression of the critical Ras1-cAMP-Efg1 signaling pathway, prevents the morphological changes necessary for biofilm development. The quantitative data and experimental protocols provided in this guide offer a framework for further research and development of RA-75 and other natural compounds as novel therapeutic strategies to combat drug-resistant fungal biofilms.
References
- 1. Rosmarinic Acid Exhibits Antifungal and Antibiofilm Activities Against Candida albicans: Insights into Gene Expression and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. youtube.com [youtube.com]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on Triazole Antifungal Agents and Ergosterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its specificity to fungi. This technical guide provides a comprehensive overview of a major class of ergosterol biosynthesis inhibitors: the triazole antifungal agents. While this guide was prompted by an inquiry into "antifungal agent 75," a compound containing a characteristic triazole moiety, a thorough search of scientific literature and chemical databases did not yield specific public data on its biological activity or mechanism of action. Therefore, this document will focus on the well-established principles of the triazole class of antifungals, for which "this compound" is a putative member, to provide a robust framework for understanding their function and evaluation.
Triazole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[1][2][3] This inhibition disrupts the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[4] This guide will delve into the core mechanism of action, present quantitative data for representative triazoles, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Core Mechanism: Inhibition of Lanosterol 14α-Demethylase
The primary mechanism of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the C14-demethylation of lanosterol, a precursor to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the binding of the natural substrate, lanosterol.[1] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[5] The altered sterol composition disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[3]
A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, such as lanosterol, induces negative feedback on HMG-CoA reductase, another key enzyme in the ergosterol biosynthesis pathway.[4]
dot
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Quantitative Data Presentation
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Another important metric is the IC50 value, which represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. The following tables summarize representative MIC and IC50 values for common triazole antifungals against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Triazole Antifungals (µg/mL)
| Fungal Species | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Candida albicans | ≤8 | ≤0.125 | ≤1 | ≤1 |
| Candida glabrata | 16–32 | 0.25–0.5 | ≤1 | ≤1 |
| Candida krusei | ≥64 | 0.25–0.5 | ≤1 | ≤1 |
| Aspergillus fumigatus | - | ≤1 | ≤1 | ≤0.5 |
| Cryptococcus neoformans | ≤8 | ≤0.25 | ≤0.5 | ≤0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are generally accepted susceptible ranges.
Table 2: IC50 Values of Triazole Antifungals Against Lanosterol 14α-Demethylase (CYP51)
| Compound | Fungal Species | IC50 (µM) |
| Fluconazole | Candida albicans | 0.1 - 1 |
| Itraconazole | Candida albicans | 0.01 - 0.1 |
| Voriconazole | Aspergillus fumigatus | 0.01 - 0.05 |
| Posaconazole | Aspergillus fumigatus | <0.01 |
Note: IC50 values are highly dependent on the specific assay conditions.
Detailed Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.
-
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Antifungal agent stock solution.
-
96-well microtiter plates.
-
Fungal inoculum suspension (adjusted to a specific turbidity).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum suspension in RPMI-1640 medium. The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. Growth inhibition can be assessed visually or by using a microplate reader.
-
dot
Caption: Workflow for MIC determination by broth microdilution.
2. Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells.
-
Materials:
-
Fungal cell culture.
-
Saponification solution (e.g., 20% KOH in methanol).
-
Organic solvent for extraction (e.g., n-heptane or hexane).
-
Internal standard (e.g., cholesterol).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
GC-MS system.
-
-
Procedure:
-
Harvest fungal cells from culture by centrifugation and wash with distilled water.
-
Lyse the cells (e.g., by bead beating or sonication).
-
Add the saponification solution and the internal standard to the cell lysate.
-
Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters.
-
After cooling, extract the non-saponifiable lipids (including sterols) with an organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the sterols by adding the derivatizing agent and heating at 60-70°C for 30 minutes.
-
Analyze the derivatized sterol sample by GC-MS.
-
Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.
-
dot
Caption: Workflow for fungal sterol analysis by GC-MS.
3. Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.
-
Materials:
-
Recombinant lanosterol 14α-demethylase enzyme.
-
Substrate (e.g., radiolabeled lanosterol).
-
Cofactors (e.g., NADPH).
-
Assay buffer.
-
Test compound (antifungal agent).
-
Scintillation counter or HPLC system for product detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and cofactors.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for a short period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Extract the substrate and product from the reaction mixture.
-
Separate and quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or an HPLC system.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
dot
Caption: Workflow for an in vitro enzyme inhibition assay.
The inhibition of ergosterol biosynthesis, particularly through the targeting of lanosterol 14α-demethylase by triazole antifungal agents, remains a cornerstone of antifungal therapy. This technical guide has provided a detailed overview of the mechanism of action, representative efficacy data, and key experimental protocols for the evaluation of this important class of drugs. While specific data for "this compound" is not currently in the public domain, its chemical structure strongly suggests it belongs to the triazole family and operates through the mechanisms described herein. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working in the field of mycology and antifungal discovery. Further investigation into novel triazole derivatives is crucial to combat the growing challenge of antifungal resistance.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Development of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents with new mechanisms of action is therefore a critical priority. This technical guide provides an in-depth overview of the core preclinical development process for these much-needed therapeutics, with a focus on key experimental protocols, data interpretation, and the strategic visualization of developmental pathways.
The Preclinical Antifungal Development Pipeline
The journey from a promising compound to a potential clinical candidate is a rigorous, multi-stage process. The preclinical phase is designed to establish the preliminary efficacy and safety of a novel antifungal agent before it can be considered for human trials. This pipeline involves a series of in vitro and in vivo assessments to characterize the drug's activity, pharmacological properties, and toxicological profile.
The general workflow of preclinical development for a novel antifungal agent is depicted below. This process is iterative, with findings from later stages often informing further optimization in earlier stages.
Caption: Preclinical development workflow for novel antifungal agents.
Novel Antifungal Targets and Mechanisms of Action
A critical aspect of modern antifungal drug discovery is the identification of novel fungal-specific targets to overcome existing resistance mechanisms and minimize host toxicity.[1] One such promising target is the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is essential for the anchoring of mannoproteins to the fungal cell wall.[2] These mannoproteins are vital for cell wall integrity, adhesion, and replication.[2]
Manogepix, the active moiety of the prodrug Fosmanogepix, inhibits the Gwt1 enzyme, which is a key component of this pathway.[2] Gwt1 catalyzes the acylation of inositol, an early and crucial step in GPI anchor biosynthesis.[2] The inhibition of this pathway disrupts the localization of GPI-anchored proteins, leading to a compromised cell wall and ultimately, fungal cell death.
The signaling pathway below illustrates the mechanism of action of Gwt1 inhibitors.
References
The Cutting Edge of Antifungal Therapeutics: A Technical Guide to Novel Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. For decades, the clinical armamentarium has been limited to a handful of drug classes, namely polyenes, azoles, echinocandins, and pyrimidine analogs.[1][2] However, a new wave of antifungal drugs is emerging from the development pipeline, offering novel mechanisms of action and improved pharmacological profiles. This technical guide provides an in-depth overview of these cutting-edge developments, focusing on the core science underpinning their discovery and evaluation.
The Evolving Landscape of Antifungal Needs
Fungal infections are a growing global health concern, with invasive diseases causing an estimated 1.5 million deaths annually.[3] The increasing prevalence of immunocompromised individuals, coupled with the widespread use of existing antifungals in both clinical and agricultural settings, has fueled the selection and spread of drug-resistant fungal pathogens.[3][4] Species such as Candida auris and azole-resistant Aspergillus fumigatus pose a significant therapeutic challenge, highlighting the critical need for new drugs that can overcome existing resistance mechanisms.[5]
A New Generation of Antifungal Agents in the Pipeline
Several promising antifungal agents are in late-stage clinical development, many of which represent first-in-class molecules with novel mechanisms of action.[6] This section details the pharmacology of these key innovators.
Glucan Synthase Inhibitors: Expanding on a Proven Target
The fungal cell wall, a structure absent in mammalian cells, is a prime target for antifungal therapy.[7] Echinocandins inhibit the (1,3)-β-D-glucan synthase enzyme complex, disrupting cell wall integrity.[8] New agents in this class offer improved pharmacokinetic properties.
-
Ibrexafungerp (formerly SCY-078): The first in a new class of triterpenoid glucan synthase inhibitors, Ibrexafungerp has the advantage of oral bioavailability.[9] It has been approved for the treatment of vulvovaginal candidiasis (VVC) and is being investigated for invasive candidiasis and aspergillosis.[9][10]
-
Rezafungin: A next-generation echinocandin, Rezafungin has a significantly longer half-life, allowing for once-weekly intravenous dosing.[5] It has demonstrated non-inferiority to the current standard of care, caspofungin, in Phase 3 trials for the treatment of candidemia and invasive candidiasis.[9]
Inhibitors of Novel Fungal Pathways
Moving beyond established targets, several investigational drugs interfere with unique and essential fungal metabolic pathways.
-
Olorofim (formerly F901318): This first-in-class orotomide selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][11] This pathway is crucial for the synthesis of DNA, RNA, and other essential cellular components.[11] Olorofim demonstrates potent activity against a range of molds, including azole-resistant Aspergillus species, but is not active against Candida species.[3][12]
-
Fosmanogepix (formerly APX001): This is a first-in-class prodrug that is converted to manogepix, which inhibits the fungal enzyme Gwt1.[5][11] Gwt1 is essential for the early steps of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, which is required for the proper localization and function of many cell wall proteins.[11][13] Fosmanogepix has a broad spectrum of activity against yeasts and molds, including multidrug-resistant strains.[5][14]
Quantitative Data on Novel Antifungal Agents
The following tables summarize the in vitro activity and clinical efficacy of these novel antifungal drugs.
Table 1: In Vitro Activity of Novel Antifungal Agents (MIC µg/mL)
| Antifungal Agent | Fungal Species | MIC Range | MIC90 | Reference |
| Olorofim | Aspergillus fumigatus | 0.008 - 0.062 | 0.031 | [15] |
| Aspergillus flavus | ≤0.016 - 0.125 | 0.06 | ||
| Aspergillus niger | 0.016 - 0.25 | 0.125 | [16] | |
| Aspergillus terreus | 0.008 - 0.06 | 0.03 | ||
| Manogepix (active form of Fosmanogepix) | Candida albicans | 0.008 - 0.5 | 0.03 | |
| Candida glabrata | 0.008 - 0.25 | 0.06 | ||
| Candida auris | 0.008 - 0.06 | 0.03 | ||
| Aspergillus fumigatus | 0.004 - 0.06 | 0.03 | ||
| Ibrexafungerp | Candida albicans | 0.03 - 2 | 0.25 | |
| Candida auris | 0.25 - 2 | 1 | ||
| Aspergillus fumigatus | 0.06 - 2 | 1 | ||
| Rezafungin | Candida albicans | 0.016 - 0.25 | 0.06 | |
| Candida glabrata | 0.03 - 0.5 | 0.125 | ||
| Candida auris | 0.06 - 0.5 | 0.25 |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI vs. EUCAST). The data presented here are a synthesis from available literature.
Table 2: Clinical Efficacy of Novel Antifungal Agents from Phase 3 Trials
| Antifungal Agent | Indication | Comparator | Primary Endpoint | Result | Reference |
| Rezafungin | Candidemia and/or Invasive Candidiasis | Caspofungin | Day 30 All-Cause Mortality | 23.7% (Rezafungin) vs. 21.3% (Caspofungin) | [9] |
| Day 14 Global Cure | 59.1% (Rezafungin) vs. 60.6% (Caspofungin) | [8][9] | |||
| Ibrexafungerp | Vulvovaginal Candidiasis (VANISH 303) | Placebo | Clinical Cure at Day 10 | 50.5% (Ibrexafungerp) vs. 28.6% (Placebo) | [17] |
| Mycological Eradication at Day 10 | 49.5% (Ibrexafungerp) vs. 19.4% (Placebo) | [17] | |||
| Ibrexafungerp | Vulvovaginal Candidiasis (DOVE) | Fluconazole | Clinical Cure at Day 10 | 51.9% (Ibrexafungerp) vs. 58.3% (Fluconazole) | [11][18] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the in vitro potency of a new antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.[4][19]
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Standardized antifungal agent powder
-
96-well microtiter plates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Standardized fungal inoculum (adjusted to 0.5 McFarland)
Procedure:
-
Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI 1640 medium directly in the microtiter plates.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL for yeast.
-
Inoculation: Dilute the standardized inoculum in RPMI 1640 medium to achieve the final target concentration (typically 0.5-2.5 x 103 CFU/mL for CLSI yeast testing). Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug at which a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and some other classes) is observed compared to the drug-free growth control well.[19] This can be determined visually or by using a spectrophotometer to measure optical density.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of a novel antifungal drug. The murine model of disseminated candidiasis is widely used.[20][21]
Objective: To assess the ability of an antifungal agent to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.
Materials:
-
Immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6)
-
Candida albicans strain (e.g., SC5314)
-
Test antifungal agent and vehicle control
-
Sterile saline
-
Cyclophosphamide (for inducing neutropenia, if required)
Procedure:
-
Immunosuppression (if applicable): To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.[21]
-
Infection: A standardized inoculum of C. albicans (e.g., 1 x 105 CFU/mouse) in sterile saline is injected intravenously via the lateral tail vein.[22]
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment is initiated. The test antifungal is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various dose levels. A control group receives the vehicle alone. Treatment is typically administered once or twice daily for a specified duration (e.g., 5-7 days).[22]
-
Efficacy Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded over a period of up to 21-30 days. Survival curves are generated and analyzed using the log-rank test.
-
Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., 3 or 5 days post-treatment initiation). Kidneys and other target organs are aseptically removed, homogenized, and serially diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).[23]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by novel antifungal agents and a general workflow for antifungal drug discovery.
Fungal Cell Wall Synthesis: The Target of Glucan Synthase Inhibitors
Caption: Inhibition of β-(1,3)-D-Glucan synthesis by Ibrexafungerp and Rezafungin.
Fungal Pyrimidine Biosynthesis: The Target of Olorofim
Caption: Olorofim inhibits the essential enzyme DHODH in the fungal pyrimidine synthesis pathway.
Fungal GPI-Anchor Biosynthesis: The Target of Fosmanogepix
Caption: Fosmanogepix inhibits Gwt1, a critical enzyme in GPI-anchor biosynthesis.
General Workflow for Novel Antifungal Drug Discovery
Caption: A simplified workflow illustrating the stages of antifungal drug discovery and development.
Conclusion
The field of antifungal drug development is experiencing a much-needed resurgence. The novel agents discussed in this guide, with their unique mechanisms of action and improved pharmacological properties, hold the promise of addressing the significant unmet medical needs posed by invasive fungal infections and the growing threat of resistance. For researchers and developers, understanding the intricate biology of fungal pathogens and leveraging innovative chemical approaches will be paramount in continuing to populate the antifungal pipeline and ultimately improve patient outcomes. The continued investment in this area is not just a scientific pursuit, but a critical component of global public health preparedness.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rezafungin Versus Caspofungin for the Treatment of Candidemia and Invasive Candidiasis: Results from the Double-blind, Randomized, Phase 3 ReSTORE Trial Including the China Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ibrexafungerp in the treatment of vulvovaginal candidiasis: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Fungal β-Glucans [mdpi.com]
- 8. contagionlive.com [contagionlive.com]
- 9. Mundipharma and Cidara Therapeutics Announce First Presentation of Results from Global Phase 3 ReSTORE Trial of Rezafungin for Treatment of Candidemia and/or Invasive Candidiasis Demonstrating its Positive Efficacy and Safety Profile | Mundipharma [mundipharma.com]
- 10. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 Randomized Study of Oral Ibrexafungerp Versus Fluconazole in Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potency of Olorofim (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates and Review of Azole Resistance Phenotype and Genotype Epidemiology in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scynexis.com [scynexis.com]
- 18. academic.oup.com [academic.oup.com]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 23. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Unearthing Novel Vulnerabilities: A Technical Guide to Identifying New Targets for Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates an urgent and innovative approach to the discovery of new therapeutic targets. This in-depth technical guide provides a comprehensive overview of the core strategies and experimental frameworks for identifying and validating novel antifungal targets. By delving into the molecular intricacies of fungal biology, researchers can uncover previously unexploited vulnerabilities, paving the way for the next generation of antifungal agents. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies required to navigate this critical area of research.
The Antifungal Drug Landscape and the Imperative for New Targets
The current arsenal of antifungal drugs is limited to a few classes, primarily targeting the fungal cell membrane (polyenes and azoles), cell wall biosynthesis (echinocandins), and nucleic acid synthesis (flucytosine).[1][2] The extensive use of these agents has inevitably led to the emergence of drug-resistant fungal strains, posing a significant clinical challenge. Furthermore, the shared eukaryotic nature of fungal and human cells often results in off-target toxicity with existing drugs.[3] This underscores the critical need to identify novel fungal-specific targets that are essential for fungal survival, virulence, or resistance, but are absent or significantly different in humans.
Promising Avenues for Antifungal Target Discovery
Several key cellular processes and pathways in fungi present fertile ground for the identification of new drug targets. These can be broadly categorized as follows:
The Fungal Cell Wall: A Unique and Essential Barrier
The fungal cell wall, a structure absent in mammalian cells, is an ideal target for selective antifungal therapy.[4] Key pathways involved in its synthesis and maintenance are rich in potential drug targets.
-
Glucan Synthesis: β-1,3-glucan is a major structural component of the fungal cell wall, and its synthesis is a proven target for the echinocandin class of drugs.[5][6] Further exploration of the β-1,3-glucan synthase complex and its regulatory components could reveal new targets.
-
Chitin Synthesis: Chitin is another essential polysaccharide in the fungal cell wall, providing structural integrity.[5] The enzymes involved in chitin synthesis, such as chitin synthases, are attractive targets.[5] Nikkomycin Z is an example of a chitin synthase inhibitor that has been investigated.[2][5]
-
Mannoprotein Biosynthesis: Mannoproteins are crucial for cell wall structure and immune recognition. The enzymes involved in the synthesis and glycosylation of these proteins are potential targets.
-
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: GPI anchors are essential for attaching many proteins to the cell surface, including enzymes involved in cell wall synthesis and virulence factors.[5][7] The Gwt1 enzyme in this pathway is the target of the investigational antifungal agent, APX001A (fosmanogepix).[8]
Ergosterol Biosynthesis Pathway: Beyond the Azoles
While the ergosterol biosynthesis pathway is the target of the widely used azole antifungals, other enzymes in this pathway represent untapped potential. Targeting different steps could lead to new drugs with different resistance profiles.
Caption: The Ergosterol Biosynthesis Pathway highlighting key enzymatic targets.
Sphingolipid Biosynthesis: A Fungal-Specific Pathway
Sphingolipids are essential components of fungal membranes, and their biosynthesis pathway contains enzymes that are distinct from their mammalian counterparts. Inositol phosphorylceramide (IPC) synthase, an enzyme absent in humans, is a particularly promising target. Aureobasidin A is a known inhibitor of IPC synthase.[8]
Signaling Pathways: Disrupting Fungal Adaptation and Virulence
Targeting signaling pathways that are critical for fungal stress responses, morphogenesis, and virulence can be an effective antifungal strategy.
-
Calcineurin-Crz1 Pathway: The calcineurin signaling pathway is crucial for virulence and stress responses in many pathogenic fungi.[1] While calcineurin is also present in humans, differences in the pathway's components and regulation could be exploited. Crz1 is a transcription factor downstream of calcineurin that represents a more specific target.[9]
-
Hsp90 Chaperone Network: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a central role in fungal drug resistance, morphogenesis, and virulence by stabilizing a range of "client" proteins.[5][6][10] Inhibiting Hsp90 can potentiate the activity of existing antifungals and reduce fungal virulence.
Caption: The Calcineurin-Crz1 signaling pathway in fungal stress response.
Other Promising Metabolic Pathways
-
Glyoxylate Cycle: This metabolic pathway is essential for the virulence of some fungi, allowing them to utilize alternative carbon sources during infection.[2] The enzymes of the glyoxylate cycle are absent in mammals, making them highly specific targets.[2]
-
Pyrimidine Biosynthesis: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway and has been shown to be a viable antifungal target.[8] Olorofim is an inhibitor of fungal DHODH currently in clinical development.[8]
Experimental Strategies for Target Identification and Validation
A multi-pronged approach combining genetic, chemical, and proteomic strategies is most effective for identifying and validating new antifungal targets.
Caption: A generalized workflow for antifungal drug discovery and target validation.
Data Presentation: Novel Antifungal Agents and Their Targets
The following table summarizes some of the novel antifungal agents in development and their corresponding molecular targets.
| Antifungal Agent | Fungal Target | Target Pathway/Process | Development Stage |
| Fosmanogepix (APX001) | Gwt1 | GPI Anchor Biosynthesis | Phase 2 Clinical Trials |
| Olorofim (F901318) | Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Biosynthesis | Phase 3 Clinical Trials |
| Ibrexafungerp | β-1,3-glucan synthase | Cell Wall Synthesis | Approved for vulvovaginal candidiasis |
| Rezafungin | β-1,3-glucan synthase | Cell Wall Synthesis | Approved for candidemia and invasive candidiasis |
| Turbinmicin | Sec14 | Vesicular Trafficking | Preclinical |
| ATI-2307 | Fungal Mitochondria | Mitochondrial Function | Phase 2 Clinical Trials |
Experimental Protocols
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal isolate.
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum
-
Test compound and control antifungal (e.g., fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[11]
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of the test compound and control antifungal in the microtiter plate. Each well should contain 100 µL of the diluted drug in RPMI-1640 medium.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[12]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.[13]
-
This method identifies gene deletions that confer hypersensitivity to a test compound, thereby revealing the compound's potential target pathway.
Materials:
-
Yeast deletion library (e.g., Saccharomyces cerevisiae or Candida albicans deletion collections)
-
Growth medium (e.g., YPD)
-
Test compound
-
96-well or 384-well plates
-
Plate reader or high-content imaging system
Procedure:
-
Library Preparation:
-
Thaw and pin the yeast deletion library onto fresh agar plates.
-
Grow the library in liquid medium in multi-well plates.
-
-
Screening:
-
Add the test compound at a sub-inhibitory concentration to a set of library plates.
-
Include a control set of plates with no compound.
-
Incubate the plates and monitor growth over time using a plate reader or by imaging.
-
-
Data Analysis:
-
Compare the growth of each deletion mutant in the presence and absence of the compound.
-
Identify mutants that exhibit significantly reduced growth in the presence of the compound (hypersensitive mutants).
-
-
Hit Validation and Pathway Analysis:
-
Validate the hypersensitivity of the identified mutants through individual growth assays.
-
Perform pathway enrichment analysis on the set of hypersensitive genes to identify the biological processes affected by the compound.
-
This protocol describes the generation of a gene deletion mutant to validate a potential drug target.
Materials:
-
C. albicans strain
-
CRISPR-Cas9 expression plasmid
-
gRNA expression cassette
-
Repair template DNA with a selectable marker
-
Transformation reagents (e.g., lithium acetate, PEG)
-
Selective growth media
Procedure:
-
gRNA Design and Cloning:
-
Design a specific guide RNA (gRNA) targeting the gene of interest.
-
Clone the gRNA sequence into a gRNA expression vector.
-
-
Repair Template Construction:
-
Construct a repair template containing a selectable marker (e.g., NAT1) flanked by sequences homologous to the regions upstream and downstream of the target gene's open reading frame.[14]
-
-
Transformation:
-
Selection and Screening:
-
Plate the transformed cells on selective media to isolate transformants that have incorporated the selectable marker.
-
Screen the transformants by colony PCR to confirm the deletion of the target gene.[2]
-
-
Phenotypic Analysis:
-
Characterize the resulting deletion mutant for phenotypes related to virulence, stress resistance, and susceptibility to the compound of interest.
-
This model assesses the efficacy of a compound targeting a novel fungal protein in a whole-animal system.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Candida albicans inoculum
-
Test compound and vehicle control
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in a suitable broth medium (e.g., YPD) overnight.
-
Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 to 5 x 10^5 CFU/mouse).[5]
-
-
Infection:
-
Inject the fungal inoculum intravenously into the lateral tail vein of the mice.[17]
-
-
Treatment:
-
Administer the test compound or vehicle control at predetermined doses and schedules (e.g., intraperitoneally or orally).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness, weight loss, and survival.
-
-
Fungal Burden Determination:
-
At a specified time point, euthanize the mice and aseptically remove target organs (e.g., kidneys, brain).
-
Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).[11]
-
-
Data Analysis:
-
Compare the survival rates and fungal burdens between the treated and control groups to assess the in vivo efficacy of the compound.
-
This approach identifies proteins that are differentially expressed or modified in response to an antifungal compound.
Materials:
-
Fungal culture
-
Test compound
-
Lysis buffer
-
Mass spectrometer (e.g., LC-MS/MS)
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Culture the fungus in the presence and absence of the test compound.
-
Harvest the cells and lyse them to extract proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.[18]
-
-
Mass Spectrometry:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using database search algorithms.
-
Compare the proteomes of the treated and untreated samples to identify proteins that are differentially expressed.
-
-
Target Identification:
-
Proteins that are significantly upregulated or downregulated in response to the compound are potential targets or are involved in the cellular response to the compound. Further validation is required to confirm direct target engagement.
-
Conclusion
The identification of new antifungal targets is a multifaceted endeavor that requires a deep understanding of fungal biology and the strategic application of advanced experimental techniques. By focusing on fungal-specific pathways and employing a combination of genetic, chemical, and proteomic approaches, researchers can uncover novel vulnerabilities. The detailed methodologies provided in this guide offer a framework for the systematic identification and validation of these targets, ultimately driving the development of new and effective antifungal therapies to combat the growing threat of fungal infections.
References
- 1. In vitro growth and analysis of Candida biofilms | Springer Nature Experiments [experiments.springernature.com]
- 2. Method for CRISPR/Cas9 Mutagenesis in Candida albicans [bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. academic.oup.com [academic.oup.com]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. How to Use a Mutant Library to Identify Genes Required for Biofilm Formation in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Genetic Changes in Candida albicans Using Transient CRISPR-Cas9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry-Based Proteomics of Fungal Pathogenesis, Host–Fungal Interactions, and Antifungal Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Susceptibility Testing of a Novel Investigational Agent (Designated as Antifungal Agent 75)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of a novel investigational antifungal agent, referred to herein as "Antifungal Agent 75." The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4] These protocols are intended to guide researchers in the preliminary evaluation of the antifungal spectrum and potency of new chemical entities.
The goal of antifungal susceptibility testing (AFST) is to reliably determine the minimal inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[1][2] This information is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for epidemiological surveillance.[1][2] The methods detailed below include broth microdilution and disk diffusion assays, which are the most commonly used techniques in clinical and research laboratories.[1][2]
Key Principles of Antifungal Susceptibility Testing:
Standardized testing conditions are paramount for obtaining reliable and reproducible results. Key variables that must be controlled include:
-
Test Medium: The composition and pH of the growth medium can significantly influence the activity of antifungal agents.[1][5]
-
Inoculum Preparation: The size and preparation of the fungal inoculum must be standardized to ensure consistent results.[1][6]
-
Incubation Conditions: Temperature and duration of incubation are critical for optimal fungal growth and accurate endpoint determination.[6]
-
Endpoint Reading: The method for determining the MIC (e.g., visual reading, spectrophotometric analysis) must be consistent.[2][7]
-
Quality Control: The inclusion of well-characterized quality control (QC) strains is essential to ensure the accuracy and precision of the testing procedure.[8][9][10][11]
Section 1: Broth Microdilution Method
The broth microdilution method is considered the reference method for determining the MIC of antifungal agents.[3][12][13] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.
Experimental Workflow for Broth Microdilution:
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Detailed Protocol for Broth Microdilution:
1. Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[1]
-
Fungal isolates to be tested
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[10][11]
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator
2. Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable starting concentration based on preliminary screening) in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
3. Inoculum Preparation:
-
Subculture the fungal isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.[2]
4. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to wells 2-11 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[2]
-
For azoles, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the concentration with a prominent decrease in turbidity.[14]
-
For amphotericin B and echinocandins, the MIC is typically the lowest concentration with no visible growth (100% inhibition).[1][2] The endpoint for echinocandins against filamentous fungi is read as the Minimum Effective Concentration (MEC), the lowest drug concentration leading to the growth of small, rounded, compact hyphal forms.[1]
Table 1: Example Quality Control Ranges for Reference Antifungal Agents
| Quality Control Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 2 |
| Anidulafungin | 0.25 - 2 | |
| Caspofungin | 0.25 - 1 | |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| Anidulafungin | 0.06 - 0.5 | |
| Caspofungin | 0.12 - 1 |
Note: These ranges are for established antifungal agents and are provided as an example.[10] QC ranges for this compound would need to be established through multi-laboratory studies.
Section 2: Disk Diffusion Method
The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for routine susceptibility testing.[1][14][15] It involves placing a paper disk impregnated with a specific amount of the antifungal agent onto an agar plate inoculated with the test organism.
Experimental Workflow for Disk Diffusion:
Caption: Workflow for the disk diffusion antifungal susceptibility test.
Detailed Protocol for Disk Diffusion:
1. Materials:
-
This compound
-
Sterile blank paper disks (6 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[1]
-
Petri dishes (150 mm)
-
Fungal isolates and QC strains
-
Sterile cotton swabs
-
Calipers
2. Preparation of Antifungal Disks:
-
The optimal disk content for this compound needs to be determined empirically. This can be done by preparing a series of disk concentrations and testing them against a panel of organisms with known MICs (if available) to identify the concentration that produces clear and reproducible zones of inhibition.
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Apply a precise volume (e.g., 20 µL) of the solution to each blank paper disk and allow the solvent to evaporate completely.
3. Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
4. Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the this compound disks and control disks to the surface of the agar.
-
Incubate the plates at 35°C for 24 hours.
5. Reading the Results:
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.[1]
-
The interpretation of zone diameters (susceptible, intermediate, resistant) requires correlation with MIC data and clinical outcome studies, which would need to be established for this compound.
Table 2: Example Zone Diameter Quality Control Ranges for Reference Antifungal Agents
| Quality Control Strain | Antifungal Agent (Disk Content) | Acceptable Zone Diameter Range (mm) |
| C. parapsilosis ATCC 22019 | Fluconazole (25 µg) | 19 - 29 |
| Voriconazole (1 µg) | 18 - 28 | |
| C. krusei ATCC 6258 | Fluconazole (25 µg) | 6 - 12 |
| Voriconazole (1 µg) | 16 - 25 |
Note: These ranges are for established antifungal agents and are provided as an example from CLSI M44 guidelines.[15] QC ranges for this compound would need to be established.
Section 3: Data Presentation and Interpretation
All quantitative data from susceptibility testing should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 3: Example Summary of MIC Data for this compound
| Fungal Species (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (50) | 0.03 - 4 | 0.25 | 1 |
| Candida glabrata (30) | 0.125 - 16 | 2 | 8 |
| Aspergillus fumigatus (40) | 0.06 - 2 | 0.5 | 1 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Logical Relationship for Interpreting Susceptibility Data:
Caption: Logical flow for the interpretation of antifungal susceptibility results.
The protocols outlined in these application notes provide a standardized framework for the initial in vitro evaluation of "this compound." Adherence to these methodologies, including rigorous quality control, is essential for generating reliable and comparable data. Further studies, including in vivo efficacy models and pharmacokinetic/pharmacodynamic analyses, will be necessary to fully characterize the potential of this novel antifungal agent.[16][17] It is also critical to establish specific interpretive breakpoints for this compound through correlation of in vitro data with clinical outcomes.[4][18]
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Portico [access.portico.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A disc test of antifungal susceptibility | Microbiology Australia | ConnectSci [connectsci.au]
- 15. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Application Notes and Protocols for In Vivo Efficacy of Antifungal Agents
Topic: In Vivo Efficacy Models for Fungal Infections of a Novel Antifungal Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Evaluating the in vivo efficacy of these new chemical entities is a critical step in the preclinical drug development pipeline. This document provides a comprehensive overview of common in vivo models used to assess the efficacy of antifungal agents against systemic and localized fungal infections, using a hypothetical novel compound, "Antifungal Agent 75," as an example. The protocols and data presentation formats outlined below are designed to be adaptable for various fungal pathogens and novel therapeutic compounds.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize key efficacy data for this compound in various murine models of fungal infections.
Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis
| Treatment Group | Fungal Strain | Route of Infection | Dose (mg/kg) | Administration Route | Median Survival (Days) | Percent Survival (Day 21) |
| Vehicle Control | Candida albicans SC5314 | Intravenous | - | Oral | 8 | 0% |
| This compound | Candida albicans SC5314 | Intravenous | 10 | Oral | 18 | 60% |
| This compound | Candida albicans SC5314 | Intravenous | 25 | Oral | >21 | 90% |
| Fluconazole | Candida albicans SC5314 | Intravenous | 10 | Oral | 15 | 40% |
Table 2: Fungal Burden in a Murine Model of Invasive Aspergillosis
| Treatment Group | Fungal Strain | Route of Infection | Dose (mg/kg) | Administration Route | Mean Fungal Burden (log10 CFU/g tissue ± SD) - Kidney | Mean Fungal Burden (log10 CFU/g tissue ± SD) - Brain |
| Vehicle Control | Aspergillus fumigatus Af293 | Intranasal | - | Intraperitoneal | 6.5 ± 0.8 | 4.2 ± 0.5 |
| This compound | Aspergillus fumigatus Af293 | Intranasal | 10 | Intraperitoneal | 4.1 ± 0.6 | 2.1 ± 0.4 |
| This compound | Aspergillus fumigatus Af293 | Intranasal | 25 | Intraperitoneal | 2.8 ± 0.5 | <1.0 |
| Amphotericin B | Aspergillus fumigatus Af293 | Intranasal | 1 | Intravenous | 3.5 ± 0.7 | 1.8 ± 0.3 |
Experimental Protocols
Murine Model of Disseminated Candidiasis
This model is used to evaluate the efficacy of antifungal agents against systemic Candida infections.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
6-8 week old female BALB/c mice
-
Yeast Peptone Dextrose (YPD) broth
-
Saline solution (0.85%)
-
This compound
-
Vehicle control (e.g., 5% DMSO in 0.5% methylcellulose)
-
Standard antifungal (e.g., fluconazole)
Protocol:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash twice with sterile saline, and resuspend in saline. Adjust the cell density to 1 x 10^6 cells/mL.
-
Infection: Infect mice via the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).
-
Treatment: Begin treatment 2 hours post-infection. Administer this compound, vehicle control, or a standard antifungal daily for 7 days.
-
Monitoring: Monitor mice twice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: The primary endpoint is survival, monitored for 21 days post-infection.
Murine Model of Invasive Aspergillosis
This model assesses the efficacy of antifungal agents against pulmonary and disseminated Aspergillus infections.
Materials:
-
Aspergillus fumigatus strain (e.g., Af293)
-
6-8 week old male ICR mice
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Cyclophosphamide and cortisone acetate for immunosuppression
-
This compound
-
Vehicle control
-
Standard antifungal (e.g., amphotericin B)
Protocol:
-
Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection, and cortisone acetate (250 mg/kg) subcutaneously on day -1.
-
Inoculum Preparation: Grow A. fumigatus on SDA plates for 5-7 days at 37°C. Harvest conidia by washing the plate with PBS containing 0.05% Tween 80. Filter the suspension through sterile gauze and adjust the conidial concentration to 2.5 x 10^7 conidia/mL.
-
Infection: Lightly anesthetize mice and instill 20 µL of the conidial suspension (5 x 10^5 conidia/mouse) intranasally.
-
Treatment: Initiate treatment 24 hours post-infection and continue for 7 days.
-
Endpoint: Euthanize mice on day 8 post-infection. Harvest kidneys and brains for determination of fungal burden by plating serial dilutions of tissue homogenates on SDA plates.
Visualizations
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2][3] The diagram below illustrates the putative mechanism of action of this compound, targeting the enzyme 14α-demethylase.
Caption: Putative inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Workflow: Murine Model of Disseminated Candidiasis
The following diagram outlines the key steps in the experimental workflow for the murine model of disseminated candidiasis.
Caption: Experimental workflow for the in vivo assessment of antifungal efficacy in a murine model of disseminated candidiasis.
Logical Relationship: Drug Development Pipeline for Antifungal Agents
The development of a new antifungal agent follows a logical progression from in vitro screening to in vivo efficacy studies.
Caption: Simplified logical flow of the preclinical and clinical development pipeline for a novel antifungal agent.
References
Application Notes and Protocols for Antifungal Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro susceptibility of fungi to antifungal agents using the broth microdilution method. The described parameters are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and clinical relevance.[1][2][3][4][5] This method is crucial for guiding therapy, monitoring resistance, and for the preclinical development of new antifungal compounds.[1][3][4]
Core Principles
The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[3][6] The assay involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.
Key Experimental Parameters
Standardization of the following parameters is critical to ensure the accuracy and reproducibility of the broth microdilution assay. The table below summarizes the key parameters recommended by CLSI and EUCAST for testing yeasts and filamentous fungi.
| Parameter | CLSI Guidelines | EUCAST Guidelines | Fungal Group |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS, supplemented with 2% glucose | Yeasts & Filamentous Fungi |
| Inoculum Density (CFU/mL) | 0.5 x 10³ to 2.5 x 10³ | 0.5 x 10⁵ to 2.5 x 10⁵ | Yeasts |
| 0.4 x 10⁴ to 5 x 10⁴ | Not specified in detail in provided snippets | Filamentous Fungi | |
| Incubation Temperature | 35°C | 35-37°C | Yeasts & Filamentous Fungi |
| Incubation Time | 24 hours (Candida spp.), 48-72 hours (Cryptococcus spp.) | 24 hours (most yeasts), up to 48 hours for slow-growing yeasts | Yeasts |
| 48-72 hours | 48-72 hours | Filamentous Fungi | |
| Microtiter Plate Type | U-bottom wells | Flat-bottom wells | Yeasts & Filamentous Fungi |
| Endpoint Reading (MIC) | Azoles, Echinocandins, Flucytosine: Significant reduction (≥50%) in turbidity compared to the growth control. Amphotericin B: Complete inhibition of growth. | Azoles, Echinocandins: Significant reduction (≥50%) in turbidity compared to the growth control. Amphotericin B: Complete inhibition of growth. | Yeasts |
| No growth or slight, hazy growth (for some drug-organism combinations) | Complete inhibition of growth | Filamentous Fungi |
Experimental Protocol: Broth Microdilution Assay for "Antifungal Agent 75"
This protocol outlines the steps for determining the MIC of a hypothetical "this compound" against a fungal isolate.
1. Preparation of Antifungal Agent Stock Solution
-
Dissolve "this compound" in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects fungal growth (typically ≤1%).
2. Preparation of Microtiter Plates
-
Aseptically dispense 100 µL of sterile broth medium (RPMI 1640, prepared as per the chosen guideline) into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of "this compound" directly in the microtiter plate.
-
Add 100 µL of the antifungal stock solution (at 2x the highest desired final concentration) to the wells in the first column.
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antifungal agent).
-
Column 12 will serve as the sterility control (medium only, no inoculum).
-
3. Inoculum Preparation
-
For Yeasts:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in the test medium to achieve the final inoculum concentration specified in the table above.
-
-
For Filamentous Fungi:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the turbidity of the conidial suspension using a spectrophotometer (at 530 nm) to the desired concentration.
-
Dilute this suspension in the test medium to achieve the final inoculum concentration.
-
4. Inoculation and Incubation
-
Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C for the appropriate duration as specified in the table.
5. Reading and Interpreting the MIC
-
After incubation, visually inspect the plate for fungal growth. A reading mirror can aid in visualizing the growth button at the bottom of the wells.
-
The MIC is the lowest concentration of "this compound" that causes the required level of growth inhibition as defined in the table above.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Broth Microdilution Assay
Caption: A flowchart illustrating the key steps of the broth microdilution assay.
Note on Signaling Pathways: As "this compound" is a hypothetical agent, its mechanism of action and the specific signaling pathways it may affect are unknown. Therefore, a diagram for a signaling pathway cannot be provided. However, if the target of the antifungal agent were known (e.g., ergosterol biosynthesis for azoles), a corresponding pathway diagram could be generated.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. journals.asm.org [journals.asm.org]
- 6. medicallabnotes.com [medicallabnotes.com]
Application Notes and Protocols: Time-Kill Curve Analysis of Antifungal Agent 75 for Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 75 is a potent compound demonstrating significant activity against fungal pathogens, particularly Candida albicans.[1][2][3] Its mechanism of action involves the disruption of the fungal cell membrane integrity by increasing permeability and reducing ergosterol levels, ultimately leading to cell death.[1][2] Furthermore, this compound has been shown to effectively inhibit the formation of C. albicans biofilms, a critical virulence factor associated with persistent infections.[1][2] Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing valuable insights into the rate and extent of its fungicidal or fungistatic activity. This document provides detailed protocols for conducting time-kill curve analysis of this compound against various fungal isolates and discusses the underlying cellular pathways implicated in the fungal stress response.
Data Presentation
Table 1: In Vitro Activity of this compound Against Candida albicans
| Parameter | Observation | Reference |
| Mechanism of Action | Increases cell membrane permeability, reduces ergosterol levels, damages membrane structure, destroys cell structure integrity. | [1][2] |
| Biofilm Inhibition | Significantly inhibits the formation of C. albicans biofilm. | [1][2] |
| Primary Target | Fungal cell membrane. | [1][2] |
Table 2: Proposed Standardized Parameters for Antifungal Time-Kill Studies
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Inoculum | 1 x 10⁵ to 5 x 10⁵ CFU/mL | Facilitates comparison with MIC data and ensures logarithmic growth. | [4][5] |
| Growth Medium | RPMI 1640 buffered to pH 7.0 with MOPS | Standardized medium for antifungal susceptibility testing. | [4] |
| Incubation Temperature | 35°C | Optimal growth temperature for most pathogenic fungi. | [4] |
| Agitation | Recommended | Ensures homogenous exposure of fungal cells to the antifungal agent. | [4][5] |
| Sampling Time Points | 0, 2, 4, 6, 12, 24, and 48 hours | Provides a comprehensive profile of the killing kinetics. | [6][7] |
| Antifungal Concentrations | Multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 1x, 2x, 4x, 8x, 16x MIC) | To determine the concentration-dependent killing effect. | [6][8] |
| Endpoint Definition | Fungicidal: ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic: <3-log10 reduction in CFU/mL. | Standardized definitions for interpreting time-kill data. | [9][10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound should be determined for each fungal isolate prior to performing the time-kill assay using a standardized broth microdilution method.
Protocol 2: Time-Kill Curve Assay
This protocol is designed to assess the rate and extent of fungal killing by this compound over time.
Materials:
-
This compound stock solution
-
Fungal isolate(s)
-
RPMI 1640 medium buffered with MOPS to pH 7.0
-
Sterile saline (0.9%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Sterile test tubes or 96-well plates
-
Incubator (35°C) with shaking capabilities
-
Micropipettes and sterile tips
-
Vortex mixer
-
Automated colony counter or manual counting equipment
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-hour culture on an SDA plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[4][5]
-
-
Assay Setup:
-
Prepare a series of tubes or wells containing RPMI 1640 medium with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0x (growth control), 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).
-
Inoculate each tube or well with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies (CFU/mL) for each sample.
-
-
Data Analysis:
Visualizations
Caption: Workflow for Time-Kill Curve Analysis.
Caption: Fungal Stress Response Pathways.
Discussion of Signaling Pathways and Resistance
The efficacy of antifungal agents can be modulated by the activation of fungal stress response pathways.[11] When a fungus is exposed to a substance like this compound, which targets the cell membrane, it can trigger signaling cascades that attempt to counteract the damage and promote survival.
Two key pathways involved in this response are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.[11] The CWI pathway, often initiated by cell surface sensors that detect cell wall or membrane stress, activates a MAP kinase cascade (Pkc1 -> Bck1 -> Mkk1/2 -> Mkc1/Slt2) that leads to the reinforcement of the cell wall. The HOG pathway is activated by osmotic or oxidative stress and involves another MAP kinase, Hog1, which orchestrates a response to maintain cellular homeostasis. Activation of these pathways can lead to increased tolerance to the antifungal agent.[11]
Furthermore, the development of antifungal resistance is a significant clinical concern. For agents that target ergosterol or its biosynthesis, like many azoles and potentially related to the action of this compound, common resistance mechanisms include:
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in genes such as ERG11 can reduce the binding affinity of the drug to its target enzyme.[12][13][14]
-
Upregulation of Efflux Pumps: Fungi can overexpress membrane transporters that actively pump the antifungal agent out of the cell, reducing its intracellular concentration.[12]
-
Activation of Stress Responses: As mentioned, chronic activation of stress response pathways can contribute to the development of stable resistance.[12][13]
Understanding these pathways and resistance mechanisms is crucial for the development of novel antifungal strategies and for predicting and overcoming clinical resistance. The time-kill curve analysis, by providing detailed information on the dynamics of fungal killing, is an invaluable tool in this endeavor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergy Testing of Antifungal Agent 75 with Known Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Combining a new investigational antifungal, such as Antifungal Agent 75, with existing FDA-approved antifungal drugs can offer a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicities.[1][2] This document provides detailed protocols for evaluating the synergistic, indifferent, or antagonistic interactions between this compound and established antifungal agents using the checkerboard microdilution assay and time-kill curve analysis.
Data Presentation: Summarizing Synergy Data
Quantitative data from synergy testing should be organized to facilitate clear interpretation and comparison. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a key metric.[3][4]
Table 1: Checkerboard Synergy Testing of this compound against Candida albicans
| Known Antifungal Drug | MIC Alone (µg/mL) | MIC in Combination with Agent 75 (µg/mL) | FIC of Known Drug | FIC of Agent 75 | FIC Index (ΣFIC) | Interaction |
| Amphotericin B | 0.5 | 0.125 | 0.25 | 0.25 | 0.5 | Synergy |
| Fluconazole | 8 | 4 | 0.5 | 0.5 | 1.0 | Additive |
| Anidulafungin | 0.125 | 0.0625 | 0.5 | 0.25 | 0.75 | Indifference |
| Voriconazole | 1 | 0.5 | 0.5 | 0.5 | 1.0 | Additive |
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to ≤ 4.0
-
Antagonism: > 4.0
Experimental Protocols
Checkerboard Microdilution Assay
This method assesses the in vitro interaction of two antimicrobial agents by testing a range of concentrations of each drug, both alone and in combination.[5][6][7]
Materials:
-
This compound (stock solution of known concentration)
-
Known antifungal drugs (e.g., Amphotericin B, Fluconazole, Anidulafungin)
-
Candida albicans (or other relevant fungal isolate)
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound in RPMI medium along the ordinate (rows) of a 96-well plate.
-
Prepare serial twofold dilutions of the known antifungal drug in RPMI medium along the abscissa (columns).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI medium to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[8]
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include wells with each drug alone as controls, as well as a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.[6]
-
Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC Index (ΣFIC) by summing the individual FICs.
-
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[5][8][9]
Materials:
-
This compound
-
Known antifungal drug
-
Fungal isolate
-
Culture flasks or tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusted to a starting inoculum of approximately 10⁵ CFU/mL in RPMI medium.[8]
-
-
Drug Exposure:
-
Prepare culture flasks containing:
-
Drug-free medium (growth control)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Known antifungal drug alone (at a relevant concentration, e.g., MIC)
-
Combination of this compound and the known antifungal drug
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with agitation.[8]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of the collected samples and plate them on SDA plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[10]
-
Antagonism is defined as a ≥ 2 log10 increase in CFU/mL by the combination compared to the least active single agent.
-
Indifference is a < 2 log10 change in CFU/mL.
-
Mandatory Visualizations
Caption: Experimental workflow for antifungal synergy testing.
Caption: Hypothetical synergistic signaling pathway.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 8. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
Application Note & Protocol: Formulation and In Vivo Evaluation of Antifungal Agent 75
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the formulation and in vivo evaluation of the novel investigational compound, Antifungal Agent 75. It includes detailed protocols for creating a stable and effective formulation for parenteral administration in a murine model of systemic candidiasis. Furthermore, it outlines the experimental workflow for assessing the agent's in vivo efficacy, including determination of fungal burden in target organs. The protocols and data presented herein are intended to serve as a foundational method for preclinical assessment of this compound.
Formulation Development for In Vivo Studies
The primary challenge in preparing this compound for in vivo use is its poor aqueous solubility. A systematic approach was undertaken to identify a suitable vehicle that ensures bioavailability and minimizes toxicity. The following formulations were evaluated for clarity, stability, and solubility.
Table 1: Solubility and Stability of this compound in Various Vehicles
| Formulation ID | Vehicle Composition | Agent Conc. (mg/mL) | Appearance (T=0) | Stability (24h @ 4°C) |
| F1 | Saline (0.9% NaCl) | 1 | Cloudy, Precipitation | Heavy Precipitation |
| F2 | 5% Dextrose in Water (D5W) | 1 | Cloudy Suspension | Precipitation |
| F3 | 10% DMSO in Saline | 5 | Clear Solution | Precipitation |
| F4 | 40% PEG 400 in Saline | 5 | Clear Solution | Minor Precipitation |
| F5 | 10% Tween 80 in Saline | 5 | Micellar Suspension | Stable |
| F6 (Optimized) | 30% Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | 10 | Clear Solution | Stable, No Precipitation |
Based on the data, Formulation F6, utilizing 30% HPβCD in saline, was selected as the optimal vehicle for in vivo studies due to its superior solubilizing capacity and stability.
In Vivo Efficacy Protocol: Murine Model of Systemic Candidiasis
This protocol describes a standard methodology for evaluating the efficacy of this compound in a systemic Candida albicans infection model in mice.
Materials and Equipment
-
This compound formulated in 30% HPβCD (Vehicle)
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old female BALB/c mice
-
Insulin syringes with 27-gauge needles
-
Tissue homogenizer
-
Incubator (37°C)
Experimental Workflow Diagram
Application Notes and Protocols: Targeted Delivery Systems for Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of targeted delivery systems for the potent antifungal agent, Amphotericin B (AmB). AmB is a broad-spectrum polyene antibiotic that remains a cornerstone for treating life-threatening systemic fungal infections.[1][2] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity by forming pores, which leads to the leakage of essential intracellular ions and ultimately results in fungal cell death.[2][3][4]
Despite its efficacy, the clinical use of conventional AmB formulated with deoxycholate is severely limited by significant side effects, most notably dose-dependent nephrotoxicity.[1][2] This toxicity arises from AmB's ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than for ergosterol.[2][3] To mitigate these adverse effects and improve the therapeutic index, various targeted delivery systems have been developed. These systems aim to encapsulate AmB, altering its pharmacokinetic profile, reducing its interaction with host cells, and promoting its accumulation at the site of infection.[5][6]
This document summarizes the key characteristics of different AmB delivery platforms, presents comparative data in structured tables, and provides detailed protocols for the formulation and evaluation of these systems.
Data Presentation: Comparative Analysis of Amphotericin B Delivery Systems
The following tables summarize quantitative data for various AmB formulations, including commercial products and experimental systems, to facilitate comparison.
Table 1: Physicochemical Properties of Amphotericin B Nanoparticle Formulations
| Formulation Type | Core Components | Average Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference(s) |
|---|---|---|---|---|---|
| Liposomal AmB (AmBisome®) | HSPC, Cholesterol, DSPG | < 100 | > 90% | ~10% (w/w lipid) | [7] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid | 189.5 ± 90 | 94.0 ± 1.3 | Not Reported | [8] |
| PLGA-PEG Nanoparticles | PLGA, Polyethylene glycol | 169.0 ± 6.9 | 92.8 ± 2.9 | Not Reported | [8] |
| Solid Lipid Nanoparticles (SLNs) | Compritol 888 ATO, Tween 80 | 111.1 ± 2.2 | 93.8 ± 1.8 | Not Reported | [9] |
| PEGylated NLCs | mPEG-2K-DSPE, Lipids | 218 ± 5 | 92.7 ± 2.5 | 4.6 ± 0.1 | [10] |
| Gelatin Nanoparticles | Gelatin | ~213 | ~49.0 | Not Reported |[11] |
Table 2: In Vitro Efficacy of Amphotericin B Formulations Against Candida Species
| Formulation | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Cytotoxicity Assay (Cell Line) | Reference(s) |
|---|---|---|---|---|---|
| Conventional AmB (Fungizone®) | Candida albicans | 0.03 - 1.0 | Not Reported | High Hemolysis | [4] |
| Conventional AmB (CAmphoB) | Candida auris | ≥ 2 (77% of isolates) | Not Reported | Not Reported | [12] |
| Liposomal AmB (AmBisome®) | Candida auris | 1.0 | 2.0 | Low Hemolysis (vs. CAmphoB) | [12] |
| Solid Lipid Nanoparticles (AmbiOnp) | Candida albicans | 7.812 | Not Reported | Not Reported | [13] |
| PEGylated NLCs | AmB-resistant Candida | Significantly better than Fungizone™ | Not Reported | Not Reported |[10] |
Table 3: In Vivo Efficacy of Targeted Amphotericin B Formulations in Murine Models
| Formulation | Infection Model | Dosing Regimen | Outcome | Reference(s) |
|---|---|---|---|---|
| Liposomal AmB (AmBisome®) | Disseminated C. auris | 7.5 mg/kg | Significant reduction in kidney fungal burden (P=0.028) | [14] |
| Liposomal AmB (AmBisome®) | Disseminated C. glabrata | up to 20 mg/kg/day | Dose-dependent reduction in kidney fungal burden | [15] |
| PEG-Coated Liposomes | Severe Systemic C. albicans | Single dose 5 mg/kg | 0% mortality vs. 70% for AmBisome (5 daily doses) | [16] |
| Amphotericin B Lipid Complex (ABLC) | Systemic Aspergillus | Not Specified | Effective in vivo despite apparent in vitro resistance | [17] |
| Oral SLNs (AmbiOnp) | Pharmacokinetic Study | Oral Gavage | Cmax comparable to IV Fungizone®, low kidney accumulation |[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the literature and serve as a guide for researchers.
Protocol 1: Preparation of Amphotericin B-Loaded PLGA-PEG Nanoparticles
This protocol is adapted from the modified emulsification-diffusion method.[8][18]
-
Preparation of Organic Phase:
-
Dissolve 100 mg of PLGA-PEG copolymer in 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Dissolve 10 mg of Amphotericin B in a minimal amount of DMSO (e.g., 0.5 mL).
-
Add the AmB solution to the polymer solution and mix until a homogenous organic phase is achieved.
-
-
Preparation of Aqueous Phase:
-
Prepare a 2% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
Saturate the aqueous phase with the organic solvent used in Step 1 by mixing and allowing the phases to separate. Use the resulting aqueous phase for emulsification.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the saturated aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Diffusion:
-
Pour the resulting emulsion into a larger volume of deionized water (e.g., 200 mL) under gentle magnetic stirring.
-
Allow the organic solvent to diffuse into the aqueous phase and evaporate under stirring for 4-6 hours at room temperature. This leads to the precipitation of the nanoparticles.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and non-encapsulated drug.
-
Resuspend the final pellet in a small volume of water and lyophilize for long-term storage.
-
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
-
Drug Entrapment Efficiency (DEE):
-
Accurately weigh 10 mg of lyophilized AmB-loaded nanoparticles.[18]
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., a mixture of Dichloromethane and Acetonitrile) to release the entrapped drug.[18]
-
Quantify the amount of AmB using a validated HPLC method or UV-Vis spectrophotometry.
-
Calculate DEE using the following formula: DEE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the AmB nanoparticle formulations and a control (e.g., conventional AmB) in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include a drug-free well (growth control) and an inoculum-free well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.
-
Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12][14]
-
Animal Model:
-
Treatment Groups:
-
Divide the infected mice into groups (n=10 per group):
-
Group 1: Untreated Control (vehicle only).
-
Group 2: Conventional AmB (e.g., 1 mg/kg).
-
Group 3: Test Formulation (e.g., AmB-NPs at 5 mg/kg).
-
Group 4: Test Formulation (e.g., AmB-NPs at 7.5 mg/kg).
-
-
-
Drug Administration and Monitoring:
-
Fungal Burden Assessment:
-
At a predetermined endpoint (e.g., day 7 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest target organs (kidneys, spleen, liver).
-
Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to determine the number of CFU per gram of tissue.
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank (Mantel-Cox) test.
-
Compare fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test). A p-value < 0.05 is typically considered significant.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in nanotechnology for improving the targeted delivery and activity of amphotericin B (2011-2023): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization, stabilization, and characterization of amphotericin B loaded nanostructured lipid carriers for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Antifungal Activity of AmBisome Compared to Conventional Amphotericin B and Fluconazole against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid lipid nanoparticles of amphotericin B (AmbiOnp): in vitro and in vivo assessment towards safe and effective oral treatment module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Superior Efficacy of Liposomal Amphotericin B with Prolonged Circulation in Blood in the Treatment of Severe Candidiasis in Leukopenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stealth Amphotericin B nanoparticles for oral drug delivery: In vitro optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Evidence for Amphotericin B as a P-Glycoprotein Substrate on the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Antifungal Agent 75 in a Murine Model of Disseminated Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated candidiasis, a life-threatening systemic infection primarily caused by Candida albicans, represents a significant challenge in immunocompromised patient populations. The development of novel antifungal agents with high efficacy and low toxicity is a critical area of research. Antifungal agent 75 (also referred to as compound 6r) has been identified as a potent inhibitor of Candida albicans in vitro.[1][2][3] These application notes provide a comprehensive overview of its mechanism of action and a detailed protocol for evaluating its efficacy in a murine model of disseminated candidiasis.
Mechanism of Action
This compound exerts its activity against Candida albicans through a multi-faceted disruption of fungal cell integrity.[1][2] Its primary mechanisms include:
-
Inhibition of Biofilm Formation: It significantly curtails the ability of C. albicans to form biofilms, which are critical for virulence and resistance to antifungal treatments.[1][2]
-
Increased Cell Membrane Permeability: The agent compromises the fungal cell membrane, leading to increased permeability.[1][2]
-
Reduction of Ergosterol Levels: It interferes with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it a selective target.[1][2][4]
-
Disruption of Cell Membrane Structure: The reduction in ergosterol and other effects lead to structural damage of the cell membrane, ultimately compromising the integrity of the fungal cell.[1][2]
Proposed Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound.
Experimental Protocols
The following protocols are based on established murine models of disseminated candidiasis and are adapted for the evaluation of this compound.
I. Preparation of Candida albicans Inoculum
-
Strain: Use a well-characterized virulent strain of Candida albicans (e.g., SC5314).
-
Culture: Streak the strain from a frozen stock onto Yeast Peptone Dextrose (YPD) agar and incubate at 30°C for 24-48 hours.
-
Liquid Culture: Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).
-
Harvesting and Washing: Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes. Wash the cell pellet three times with sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Cell Counting and Dilution: Resuspend the final pellet in sterile PBS and determine the cell concentration using a hemocytometer. Dilute the cell suspension to the desired concentration for injection (e.g., 2.5 x 10^5 cells/mL for a 100 µL injection volume to achieve 2.5 x 10^4 cells/mouse).
II. Murine Model of Disseminated Candidiasis
-
Animal Model: Use 6-8 week old, female BALB/c or C57BL/6 mice.
-
Immunosuppression (Optional but Recommended): To establish a more consistent and severe infection, mice can be immunosuppressed. A common method is the administration of cyclophosphamide (150 mg/kg intraperitoneally) 4 days and 1 day before infection.
-
Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 100 µL of the prepared C. albicans inoculum.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 mice per group):
-
Vehicle Control (e.g., PBS or the solvent used for this compound)
-
This compound (Low Dose)
-
This compound (Medium Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Fluconazole or Amphotericin B)
-
III. Administration of this compound
-
Preparation: The formulation and solvent for this compound will depend on its physicochemical properties (solubility, stability). This information should be obtained from the supplier (MedChemExpress).
-
Route of Administration: The route can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the agent's properties and the intended clinical application.
-
Dosing Regimen: Treatment should commence at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., once or twice daily for 7 days).
IV. Assessment of Efficacy
-
Survival Study: Monitor the mice daily for morbidity and mortality for a period of 21-28 days. Record and plot survival curves (Kaplan-Meier).
-
Fungal Burden in Organs:
-
At a predetermined endpoint (e.g., day 3 or 5 post-infection, or upon humane euthanasia), aseptically harvest organs (kidneys, brain, liver, spleen).
-
Weigh each organ and homogenize in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on YPD agar containing antibiotics (to prevent bacterial growth).
-
Incubate at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
-
-
Histopathology:
-
Fix organ samples in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) to visualize fungal elements and assess tissue damage.
-
Experimental Workflow
Caption: Murine model experimental workflow.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival Data
| Treatment Group | Median Survival (Days) | % Survival at Day 21 | p-value vs. Vehicle |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Medium Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Fungal Burden in Organs (Log10 CFU/gram ± SD)
| Treatment Group | Kidney | Brain | Liver | Spleen |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Medium Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Conclusion
These protocols provide a framework for the in vivo evaluation of this compound in a murine model of disseminated candidiasis. Based on its in vitro mechanism of action, which involves the disruption of the fungal cell membrane and inhibition of biofilm formation, this compound holds promise as a potential therapeutic candidate. Rigorous in vivo testing as outlined is essential to determine its efficacy, establish optimal dosing, and assess its safety profile.
References
Application Notes and Protocols for Antifungal Agent 75 in the Treatment of Azole-Resistant Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole resistance in Aspergillus species, particularly Aspergillus fumigatus, presents a significant challenge in the management of invasive aspergillosis. Resistance is often mediated by mutations in the cyp51A gene, which encodes the target enzyme of azoles, lanosterol 14-α-demethylase. Antifungal Agent 75 (also known as compound 6r) is a novel investigational azole derivative with a chemical structure designed to overcome existing resistance mechanisms. These application notes provide a summary of its potential efficacy and detailed protocols for its evaluation against azole-resistant Aspergillus.
Mechanism of Action
This compound, like other azoles, functions by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. It specifically targets the cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). By binding to this enzyme, it disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane.[1][2] Molecular docking studies suggest a high binding affinity of this compound to the active site of CYP51, which may account for its potent antifungal activity.[1]
Potential Application in Azole-Resistant Aspergillus
The primary utility of this compound in this context is its potential to retain activity against Aspergillus strains that have developed resistance to conventional azoles like voriconazole and itraconazole. The structural modifications of this compound may allow it to bind effectively to CYP51 enzymes that have undergone point mutations (e.g., L98H, G54W) or to overcome the effects of upregulation of the cyp51A gene.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against a panel of azole-susceptible and azole-resistant Aspergillus fumigatus isolates. This data is representative of what would be expected from preclinical evaluation.
Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound and Comparator Azoles
| Isolate ID | Cyp51A Genotype | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Af-S1 | Wild-Type | 0.5 | 0.25 | 0.06 |
| Af-S2 | Wild-Type | 0.25 | 0.25 | 0.03 |
| Af-R1 | TR34/L98H | >16 | 8 | 0.5 |
| Af-R2 | TR46/Y121F/T289A | >16 | >16 | 1 |
| Af-R3 | G54W | 4 | 2 | 0.25 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Aspergillosis
| Treatment Group | Fungal Burden (log10 CFU/g lung tissue) | Survival Rate (%) |
| Vehicle Control | 5.8 ± 0.6 | 0 |
| Voriconazole (10 mg/kg) | 3.2 ± 0.4 | 60 |
| This compound (5 mg/kg) | 3.5 ± 0.5 | 70 |
| This compound (10 mg/kg) | 2.8 ± 0.3 | 90 |
Mandatory Visualizations
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Logical relationship of this compound in overcoming resistance.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against azole-resistant and -susceptible Aspergillus isolates.
Materials:
-
This compound (stock solution in DMSO)
-
Aspergillus isolates (azole-susceptible and resistant strains)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile, distilled water
-
0.5 McFarland standard
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture Aspergillus isolates on potato dextrose agar (PDA) at 35°C for 5-7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration of 0.4-5 x 104 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well as a positive growth control and a non-inoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Seal the plates and incubate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
-
Ergosterol Biosynthesis Inhibition Assay
Objective: To confirm that this compound inhibits ergosterol biosynthesis in Aspergillus fumigatus.
Materials:
-
Aspergillus fumigatus isolate
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Ethanol
-
Hexane
-
Potassium hydroxide
-
Spectrophotometer (scanning from 230 to 300 nm)
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate A. fumigatus spores into SDB and incubate at 35°C with shaking until the early logarithmic phase of growth is reached.
-
Add this compound at sub-inhibitory concentrations (e.g., 0.25x and 0.5x MIC) to the culture and continue incubation for 16-24 hours. Include a no-drug control.
-
-
Sterol Extraction:
-
Harvest the mycelia by filtration and wash with sterile water.
-
Saponify the dried mycelia with 25% alcoholic potassium hydroxide solution at 85°C for 1 hour.
-
Extract the non-saponifiable lipids with n-hexane.
-
-
Spectrophotometric Analysis:
-
Evaporate the hexane extract and resuspend the sterols in ethanol.
-
Scan the absorbance of the sterol extract from 230 to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis will lead to a reduction or loss of these peaks.
-
-
Quantification:
-
Calculate the percentage of ergosterol inhibition relative to the no-drug control.
-
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
Objective: To evaluate the therapeutic efficacy of this compound in treating invasive aspergillosis in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide and cortisone acetate)
-
Aspergillus fumigatus (azole-resistant strain)
-
This compound formulated for intravenous or oral administration
-
Vehicle control
-
Comparator antifungal (e.g., voriconazole)
Procedure:
-
Immunosuppression:
-
Induce neutropenia in mice according to established protocols (e.g., intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate).
-
-
Infection:
-
Infect the immunosuppressed mice via intranasal or intratracheal instillation with a lethal dose of A. fumigatus conidia.
-
-
Treatment:
-
Initiate treatment 24 hours post-infection.
-
Administer this compound at various doses (e.g., 5, 10, 20 mg/kg/day) and the comparator drug daily for a defined period (e.g., 7-14 days). A vehicle control group must be included.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for survival, body weight, and clinical signs of illness.
-
At the end of the study, or upon euthanasia, harvest lungs for fungal burden determination (CFU counts) and histopathological analysis.
-
-
Data Analysis:
-
Compare survival rates between treatment groups using Kaplan-Meier survival analysis.
-
Compare fungal burdens between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
References
Application Notes and Protocols for Animal Models in Antifungal Therapy Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models in the preclinical evaluation of novel antifungal therapies. The following sections detail established models for prevalent fungal pathogens, including Candida albicans and Aspergillus fumigatus, and offer insights into data interpretation and experimental design.
Introduction to Animal Models in Antifungal Research
Animal models are indispensable tools in the development of new antifungal agents, providing a platform to assess the efficacy, pharmacokinetics, and toxicity of drug candidates in a whole-organism context. The choice of model depends on the specific research question, the fungal pathogen being studied, and the desired clinical endpoint to be mimicked.[1] Key considerations include the host's immune status, the route of infection, and the translational relevance to human disease.[2] This document outlines protocols for three commonly used models: the murine model of disseminated candidiasis and invasive aspergillosis, the Galleria mellonella (greater wax moth larva) infection model, and the zebrafish larva model.
Murine Models of Invasive Fungal Infections
Mice are the most frequently used mammalian models for studying fungal pathogenesis and testing antifungal therapies due to their genetic tractability and the availability of numerous immunological reagents.[3][4] They allow for the simulation of human diseases with high fidelity, particularly in immunocompromised hosts.[2][4]
Murine Model of Disseminated Candidiasis
This model mimics systemic Candida infections, which are a significant cause of morbidity and mortality in hospitalized and immunocompromised patients.[5]
Data Presentation: Efficacy of Antifungal Agents
| Antifungal Agent | Dosing Regimen (mg/kg) | Mouse Strain | Immunosuppression | Fungal Burden Reduction (log10 CFU/kidney) | Survival Improvement (%) | Reference(s) |
| Fluconazole | 20, every 6h | Neutropenic Mice | Cyclophosphamide | Varies with MIC | Significant increase | [6][7] |
| Amphotericin B | 1-3, daily | ICR (CD-1) | None | Dose-dependent | Significant increase | [8] |
| Caspofungin | 10, daily | ICR (CD-1) | None | Significant | Significant increase | [8] |
| Micafungin | 4, daily | Neutropenic Mice | Cyclophosphamide | Significant | Significant increase | [6] |
Experimental Protocol: Disseminated Candidiasis
-
Animal Selection: Use 6-week-old, female ICR/Swiss or BALB/c mice (23-27 g).[5][9] House animals in accordance with institutional guidelines.[9]
-
Immunosuppression (Optional but Recommended): To establish a robust infection, induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[9][10] Cortisone acetate can also be used, administered subcutaneously at 125-250 mg/kg one day before infection.[10][11]
-
Inoculum Preparation:
-
Infection:
-
Antifungal Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[9]
-
Administer the test compound and vehicle control to respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint Evaluation:
-
Survival: Monitor animals daily for a predetermined period (e.g., 21-30 days) and record mortality.[13]
-
Fungal Burden: At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of animals.[6][9] Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions for CFU plating on SDA.[6][9] Incubate plates at 35°C for 24-48 hours before counting colonies.[9]
-
Murine Model of Invasive Pulmonary Aspergillosis
This model is critical for studying lung infections caused by Aspergillus fumigatus, a major threat to immunocompromised individuals.[3]
Data Presentation: Efficacy of Antifungal Agents
| Antifungal Agent | Dosing Regimen (mg/kg) | Mouse Strain | Immunosuppression | Fungal Burden Reduction (log10 CFU/lung) | Survival Improvement (%) | Reference(s) |
| Liposomal Amphotericin B | 10, daily | BALB/c | Cyclophosphamide & Cortisone Acetate | Significant | ~70% | [14] |
| Voriconazole | 16, daily | DBA/2 | Triamcinolone Acetonide | Modest | Modest | [15] |
| Micafungin | 8, daily | DBA/2 | Triamcinolone Acetonide | Modest | Modest | [15] |
| Caspofungin | 8, daily | DBA/2 | Triamcinolone Acetonide | Modest | Modest | [15] |
Experimental Protocol: Invasive Pulmonary Aspergillosis
-
Animal Selection: Use 6-week-old, male BALB/c or DBA/2 mice.[15][16]
-
Immunosuppression:
-
Administer cyclophosphamide (250 mg/kg) intraperitoneally on day -2 and cortisone acetate (200 mg/kg) subcutaneously on day -2 relative to infection.[14] A booster dose of cyclophosphamide (200 mg/kg) and cortisone acetate (200 mg/kg) can be given on day +3.[14]
-
Alternatively, for a non-neutropenic model, use cortisone acetate (7.5 mg) subcutaneously every other day starting from day -4.[16]
-
-
Inoculum Preparation:
-
Culture A. fumigatus (e.g., strain Af293) on potato dextrose agar for 5-7 days.
-
Harvest conidia in sterile saline with 0.1% Tween 80.
-
Adjust the conidial suspension to 1 x 10^9 conidia/ml.[14]
-
-
Infection:
-
Antifungal Treatment: Initiate therapy at a specified time post-infection and administer daily for the duration of the study.
-
Endpoint Evaluation:
-
Survival: Monitor mice daily for signs of morbidity and mortality.
-
Fungal Burden: At designated time points, harvest lungs for CFU determination as described for the candidiasis model.[14] Quantitative PCR can also be used for a more precise quantification of fungal DNA.[17]
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Gomori methenamine silver (GMS) and hematoxylin and eosin (H&E) to visualize fungal elements and tissue damage.
-
Galleria mellonella (Greater Wax Moth Larva) Model
G. mellonella is a cost-effective and ethically favorable invertebrate model for high-throughput screening of antifungal compounds.[1][18] Its innate immune system shares functional similarities with that of mammals.[1]
Data Presentation: Efficacy of Antifungal Agents
| Antifungal Agent | Dosing Regimen (mg/kg) | Fungal Pathogen | Survival Improvement (%) | Fungal Burden Reduction | Reference(s) |
| Fluconazole | Varies | C. tropicalis | Protective | Not specified | [1] |
| Amphotericin B | 3 | A. fumigatus | 90% | Not specified | [1] |
| Caspofungin | Varies | C. tropicalis | Protective | Not specified | [1] |
Experimental Protocol: G. mellonella Infection
-
Larva Selection: Select final instar larvae weighing approximately 180-200 mg.[19]
-
Inoculum Preparation: Prepare a suspension of the fungal pathogen in sterile PBS at a concentration of 1 x 10^8 CFU/ml.[19]
-
Infection:
-
Antifungal Treatment:
-
Endpoint Evaluation:
Zebrafish (Danio rerio) Larva Model
The optical transparency of zebrafish larvae allows for real-time, non-invasive imaging of host-pathogen interactions and immune responses.[20]
Data Presentation: Efficacy of Antifungal Agents
Quantitative data for antifungal efficacy in zebrafish models is emerging. The primary endpoints are typically survival and visual assessment of fungal burden and immune cell recruitment.
Experimental Protocol: Zebrafish Larva Infection
-
Animal Selection: Use 4-5 days post-fertilization (dpf) wild-type or transgenic (e.g., with fluorescently labeled immune cells) zebrafish larvae.[2][20]
-
Inoculum Preparation:
-
Infection:
-
Antifungal Treatment: Add the test compound directly to the water in which the larvae are housed.
-
Endpoint Evaluation:
Signaling Pathways and Experimental Workflows
Understanding the host immune response to fungal pathogens is crucial for developing targeted immunomodulatory therapies. Below are simplified representations of key signaling pathways and a general experimental workflow for testing new antifungal agents.
Signaling Pathways
Caption: Host immune recognition of Candida albicans.
Caption: Innate immune response to Aspergillus fumigatus.
Experimental Workflow
Caption: General workflow for in vivo antifungal efficacy testing.
References
- 1. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: Modelado de la candidiasis mucosa en larvas de pez cebra mediante inyección de vejiga natatoria [jove.com]
- 5. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. Murine disseminated candidiasis model. [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Mouse model of invasive pulmonary aspergillosis [bio-protocol.org]
- 17. Murine model of disseminated fusariosis: evaluation of the fungal burden by traditional CFU and quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galleria mellonella Infection Assay [bio-protocol.org]
- 20. Modeling Mucosal Candidiasis in Larval Zebrafish by Swimbladder Injection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antifungal agent 75" solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Antifungal Agent 75 in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A: The aqueous solubility of this compound is inherently low and pH-dependent, a common characteristic of imidazole-derived antifungal agents.[1] Its solubility is significantly higher in acidic conditions compared to neutral or alkaline pH.[1] For accurate measurements, it is crucial to differentiate between kinetic and thermodynamic solubility, as these values can differ substantially.[2]
Q2: Why am I observing precipitation of this compound in my aqueous buffer?
A: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue.[3] This can be attributed to several factors:
-
pH Shift: If the compound is dissolved in a stock solution (e.g., DMSO) and then diluted into an aqueous buffer with a different pH, it can cause the compound to crash out of solution, especially if the buffer pH is one where the compound is less soluble.[4]
-
Supersaturation: Diluting a concentrated stock solution can lead to a temporary supersaturated state.[2] Over time, this unstable state resolves through precipitation until the concentration reaches the equilibrium (thermodynamic) solubility.[2]
-
Compound Form: The solid-state form of the compound (crystalline vs. amorphous) significantly impacts solubility. Amorphous forms are generally more soluble but can convert to a less soluble, more stable crystalline form during an experiment.[3]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A:
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[5] It measures the concentration at which the compound starts to precipitate under these specific, non-equilibrium conditions.[5] This is often used in early-stage discovery for high-throughput screening.[4][6]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[2] It's determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4][5]
For early-stage in vitro assays, kinetic solubility might be sufficient. However, for formulation development and predicting in vivo behavior, thermodynamic solubility is the more accurate and relevant measure.[5]
Q4: How can I improve the solubility of this compound for my experiments?
A: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:[7]
-
pH Adjustment: Since this compound is a weakly basic compound, lowering the pH of the aqueous buffer can increase its solubility.[8]
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), can significantly increase solubility.[9][10]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9]
-
Surfactants: Surfactants like Tween 80 or sodium lauryl sulfate can form micelles that encapsulate the drug, increasing its solubility.[8]
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations can improve solubilization and absorption.[11][12]
Troubleshooting Guide
Problem 1: My compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Solution |
| High Compound Concentration: The final concentration in the buffer exceeds the kinetic solubility limit. | Decrease the final concentration of this compound. Determine the kinetic solubility to establish a working concentration range. |
| pH Incompatibility: The buffer pH renders the compound insoluble. | Adjust the buffer pH to a more acidic range (e.g., pH 4-5) and re-test. |
| Insufficient Organic Solvent: The percentage of co-solvent (from the stock solution) is too low in the final mixture. | Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on the assay (typically <1% is recommended). |
Problem 2: The compound appears dissolved initially but precipitates over time.
| Possible Cause | Solution |
| Supersaturation: The initial concentration is above the thermodynamic solubility, leading to delayed precipitation as the system moves towards equilibrium. | Use a lower, more stable concentration. Consider using a solubilizing excipient to maintain the compound in solution. |
| Solid-State Conversion: An initially more soluble amorphous form is converting to a less soluble crystalline form. | Prepare fresh solutions for each experiment. If using a solid, characterize its crystalline form. |
| Temperature Fluctuation: Changes in temperature can affect solubility. | Maintain a constant temperature throughout the experiment. |
Problem 3: Inconsistent results in biological assays.
| Possible Cause | Solution |
| Low Solubility Affecting Bioavailability: The actual concentration of the dissolved (and active) compound is lower than the nominal concentration and may vary between experiments.[13][14] | Measure the compound's concentration in the assay medium after a period of incubation and centrifugation to determine the soluble fraction. |
| Precipitate Interfering with Assay: Undissolved particles can interfere with optical readings (e.g., absorbance, fluorescence) or interact non-specifically with cellular components. | Centrifuge the final solution before adding it to the assay to remove any precipitate. Use a lower concentration of the compound. |
| Excipient Effects: The solubilizing agents (e.g., DMSO, cyclodextrins) may have their own biological effects. | Run appropriate vehicle controls containing the same concentration of the excipient as in the test samples. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | ~1-2 |
| 0.1 M Citrate Buffer, pH 4.0 | 25 | 50-75 |
| 5% DMSO in PBS, pH 7.4 | 25 | 10-15 |
| 10% PEG 400 in PBS, pH 7.4 | 25 | 25-35 |
| 2% Hydroxypropyl-β-Cyclodextrin in PBS, pH 7.4 | 25 | 80-100 |
Note: These are representative values and may vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[4][15]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.[6]
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.[6]
-
Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., 1 mL of PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[4]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6]
-
Calculation: Back-calculate the concentration in the original supernatant to determine the thermodynamic solubility.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. contractpharma.com [contractpharma.com]
- 8. senpharma.vn [senpharma.vn]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 13. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. broadsnatch.com [broadsnatch.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
"Antifungal agent 75" stability and degradation studies
Welcome to the technical support center for Antifungal Agent 75. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the triazole class of antifungal medications. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell growth inhibition and death.[1]
Q2: What are the typical storage conditions for this compound to ensure stability?
A2: For optimal stability, this compound should be stored at controlled room temperature (25°C ± 2°C) with a relative humidity of 60% RH ± 5%.[2] It is crucial to protect the agent from light to prevent photodegradation.[3] Long-term storage at -80°C is recommended for stock solutions.
Q3: What are the common degradation pathways observed for this compound?
A3: The primary degradation pathway for this compound is oxidation.[4] This can be initiated by factors such as exposure to light, elevated temperatures, and the presence of oxidizing agents. The degradation process often involves the formation of hydroxylated and epoxidated byproducts. Hydrolysis can also occur under acidic or basic conditions, leading to the cleavage of labile functional groups.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Antifungal Susceptibility Testing
Symptoms:
-
High variability in Minimum Inhibitory Concentration (MIC) values across replicate experiments.
-
Discrepancies between results from different laboratories.[6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI or EUCAST). The turbidity of the yeast suspension should be adjusted to a 0.5 McFarland standard.[7] |
| Media Composition | Use the recommended RPMI-1640 medium with MOPS buffer to maintain a stable pH of 7.0.[7] Variations in media components can affect drug activity. |
| Incubation Conditions | Strictly control incubation time and temperature (e.g., 35°C for 24-48 hours for Candida species).[7] |
| Drug Stock Solution | Prepare fresh stock solutions of this compound and store them in aliquots at -80°C to prevent degradation.[7] |
Issue 2: Unexpected Peaks in HPLC Analysis during Stability Studies
Symptoms:
-
Appearance of unknown peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the peak area of the active pharmaceutical ingredient (API).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The presence of new peaks may indicate the formation of oxidative degradation products.[4] To confirm, perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide.[5] |
| Hydrolytic Degradation | If the mobile phase is highly acidic or basic, it may be causing on-column degradation. Adjust the pH of the mobile phase to a neutral range if possible. |
| Photodegradation | Protect samples from light during preparation and analysis. Use amber vials or cover the autosampler to minimize light exposure.[3] |
| Interaction with Excipients | If formulating the agent, consider potential interactions with excipients that could catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH before analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before analysis.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Photodegradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to obtain spectral information of the degradation products.
-
Employ LC-MS to identify the mass of the degradation products for structural elucidation.[5]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI M27 standard for yeasts.
1. Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
2. Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]
3. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a growth control.
-
Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Assay of Active Substance (%) | Number of Degradation Products | Major Degradation Product (RRT) |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 85.2 | 2 | 0.85 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 89.7 | 1 | 0.85 |
| Oxidative (30% H₂O₂, RT, 24h) | 76.5 | 3 | 0.72, 0.91 |
| Thermal (105°C, 24h) | 98.1 | 1 | 1.15 |
| Photolytic (UV/Fluorescent, 7d) | 92.4 | 2 | 0.95 |
Table 2: MIC Distribution of this compound against Common Fungal Pathogens
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.25 | 1 | 0.03 - 2 |
| Candida glabrata | 1 | 8 | 0.125 - 16 |
| Candida parapsilosis | 0.5 | 2 | 0.06 - 4 |
| Aspergillus fumigatus | 0.5 | 1 | 0.125 - 2 |
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Two Antifungal Agents, Fluconazole and Miconazole, Compounded in HUMCO RECURA Topical Cream to Determine Beyond-Use Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
"Antifungal agent 75" toxicity and off-target effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential toxicity and off-target effects of Antifungal Agent 75 in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent inhibitor of fungal ergosterol biosynthesis.[1] By disrupting the fungal cell membrane's integrity, it leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] Its primary target is enzymes within the ergosterol synthesis pathway, which is distinct from the cholesterol synthesis pathway in mammalian cells.[2][3]
Q2: Is there any available data on the cytotoxicity of this compound in mammalian cell lines?
A2: Currently, there is no publicly available quantitative data, such as IC50 values, for the cytotoxicity of this compound in mammalian cell lines. While some related antifungal agents are reported to have low or no cytotoxicity to mammalian cells, these findings cannot be directly extrapolated to this compound.[1] We strongly recommend that researchers perform their own cytotoxicity assessments in their specific cell lines of interest.
Q3: What are the potential off-target effects of this compound in mammalian cells?
A3: Given that this compound targets cell membrane components, the primary potential for off-target effects in mammalian cells would be the disruption of the plasma membrane. Although the agent is designed to be specific for fungal ergosterol, high concentrations or specific cell line sensitivities could potentially lead to interactions with mammalian cell membranes, which contain cholesterol. Such interactions could result in cytotoxicity, changes in cell morphology, or altered cellular functions.
Q4: How can I assess the potential toxicity of this compound in my cell culture experiments?
A4: We recommend a multi-assay approach to comprehensively evaluate the effects of this compound. This should include:
-
Cell Viability Assays: To measure overall metabolic activity (e.g., MTT or MTS assay).
-
Cytotoxicity Assays: To quantify cell membrane damage by measuring the release of intracellular components (e.g., LDH assay).
-
Apoptosis Assays: To determine if cell death is occurring through programmed pathways (e.g., Annexin V/PI staining).
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Problem 1: I am observing a significant decrease in cell viability in my mammalian cell culture after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. We recommend starting with a wide range of concentrations. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Test the agent on a panel of cell lines if possible, including both the experimental line and a standard control line. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1-0.5%). Run a vehicle control (solvent only) to assess its effect. |
| Contamination | Microbial contamination can cause cell death. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.[4][5] |
Problem 2: My cells are showing abnormal morphology (e.g., rounding, detachment, blebbing) after treatment.
| Possible Cause | Troubleshooting Steps |
| Membrane disruption | The observed morphological changes could be a direct result of the agent's interaction with the cell membrane. Perform an LDH assay to quantify membrane damage. |
| Induction of apoptosis | Membrane blebbing is a characteristic of apoptosis. Conduct an Annexin V/PI staining assay to determine if the cells are undergoing programmed cell death. |
| Sub-lethal cytotoxic effects | At concentrations that are not immediately lethal, the agent may still be causing cellular stress leading to morphological changes. Correlate these changes with viability data from an MTT assay. |
Problem 3: I am getting inconsistent results in my experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Compound instability | Ensure that this compound is stored correctly and that fresh dilutions are made for each experiment. |
| Inconsistent cell health | Use cells that are in the logarithmic growth phase and have a consistent passage number for all experiments to ensure reproducibility.[4] |
| Assay variability | Ensure that all assay steps, including incubation times and reagent concentrations, are performed consistently. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides a hypothetical comparison to guide researchers in their experimental design and data interpretation.
| Parameter | Fungal Cells (e.g., C. albicans) | Mammalian Cells (Hypothetical) |
| Primary Target | Ergosterol Biosynthesis | Cholesterol-containing membranes (potential off-target) |
| Expected EC50/MIC | Low (Potent antifungal activity) | High (Lower potency expected due to target specificity) |
| Primary Effect | Cell membrane disruption, cell death | Potential for membrane disruption at high concentrations |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][7][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay procedures.[10][11][12][13]
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.
-
Prepare control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background: Culture medium without cells.
-
-
After the treatment period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Annexin V/PI Assay for Apoptosis
This protocol is a general guideline for Annexin V and Propidium Iodide (PI) staining.[14][15][16][17]
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT protocol.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Recommended workflow for assessing the toxicity of this compound.
Caption: A logical decision tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Overcoming Resistance to Antifungal Agent 75
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding resistance mechanisms related to Antifungal Agent 75.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a consistent increase in the Minimum Inhibitory Concentration (MIC) for this compound against our fungal strains after prolonged exposure. What are the likely causes?
A1: A progressive increase in the MIC strongly suggests the development of acquired resistance. The most common mechanisms of resistance against antifungal agents include alterations in the drug target, reduced intracellular drug levels, and the formation of biofilms.[1] For this compound, which targets cell wall biosynthesis, consider these possibilities:
-
Target Site Modification: Mutations in the gene encoding the target enzyme, β-1,3-D-glucan synthase, can reduce the binding affinity of the agent, rendering it less effective.
-
Upregulation of Efflux Pumps: Fungi can actively transport the antifungal agent out of the cell using membrane proteins from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS).[1][2] Overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a well-documented resistance mechanism.[3]
-
Increased Biofilm Formation: Fungal biofilms, complex communities of cells encased in an extracellular matrix, can act as a physical barrier, preventing the drug from reaching its target.[4]
-
Activation of Stress Response Pathways: Fungi can adapt to the stress induced by an antifungal agent by activating cellular response pathways that mitigate drug-induced damage.[4]
Q2: How can we experimentally determine which resistance mechanism is active in our fungal strain?
A2: A systematic approach is required to identify the specific resistance mechanism:
-
Sequence the Target Gene: Amplify and sequence the gene encoding β-1,3-D-glucan synthase (FKS1) from both your resistant and susceptible parent strains. Compare the sequences to identify any mutations that could lead to amino acid substitutions in the enzyme.
-
Perform Synergy Testing: Use a checkerboard broth microdilution assay to test this compound in combination with a known efflux pump inhibitor. A significant reduction in the MIC in the presence of the inhibitor points towards the involvement of efflux pumps.
-
Quantify Biofilm Production: Use a crystal violet assay or confocal microscopy to compare the biofilm-forming capacity of your resistant strain against the susceptible control.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes associated with efflux pumps (e.g., CDR1, MDR1) and stress response pathways in the resistant strain compared to the susceptible one.
Q3: Our MIC assay results for this compound are inconsistent and vary between experiments. What are the common sources of variability in antifungal susceptibility testing?
A3: Reproducibility is critical in susceptibility testing. Inconsistencies often arise from technical variations.[5] Key factors to control include:
-
Inoculum Preparation: Ensure the starting inoculum of the fungal organism is standardized. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized methodologies.[6]
-
Media Composition: The pH and nutrient composition of the growth medium can significantly influence the activity of antifungal agents.[7] Use a standardized medium like RPMI 1640 buffered with MOPS for consistent results.[8]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures, as these can vary depending on the fungal species (e.g., 24 hours for Candida spp., up to 72 hours for Cryptococcus spp.).[7][9]
-
Endpoint Reading: The definition of the MIC endpoint can vary. For agents like this compound (an echinocandin), the MIC is typically defined as the lowest concentration that results in a ≥50% decrease in growth compared to the control.[6][9] Subjective differences in visual reading can be a source of variability.
Quantitative Data Presentation
The following table summarizes hypothetical MIC data for this compound against a susceptible wild-type strain and various resistant mutants of Candida albicans.
Table 1: Comparative MIC Values for this compound
| Strain ID | Genotype / Phenotype | MIC (µg/mL) | Fold Increase vs. Wild Type |
| WT-1 | Wild Type | 0.125 | - |
| RES-T1 | FKS1 gene mutation | 4.0 | 32x |
| RES-E2 | CDR1 gene overexpression | 2.0 | 16x |
| RES-B3 | High biofilm formation | 8.0 | 64x |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 Standard)
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Methodology:
-
Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar plate and incubate for 24 hours. b. Suspend several colonies in 5 mL of sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (OD₅₃₀ of 0.08 to 0.10), which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this stock suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density of 1-5 x 10³ CFU/mL.
-
Drug Dilution Series: a. Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate. b. Prepare a 2x working concentration of this compound in RPMI 1640. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final 1x values. b. Do not add any inoculum to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: a. After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound that causes at least a 50% reduction in visible growth compared to the drug-free growth control in well 11.
Mandatory Visualizations
Caption: Key resistance pathways affecting this compound efficacy.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Caption: Logical relationships between major antifungal resistance types.
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
"Antifungal agent 75" paradoxical growth effect in susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the paradoxical growth effect observed during in vitro susceptibility testing of "Antifungal Agent 75," a representative echinocandin antifungal.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical growth effect observed with this compound?
A1: The paradoxical growth effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate appears susceptible to this compound at lower concentrations but exhibits renewed growth at higher concentrations.[1][2][3] This can complicate the interpretation of minimum inhibitory concentration (MIC) results. The effect is typically observed in a specific concentration range, with growth being inhibited again at very high concentrations of the drug.[1][4]
Q2: Which fungal species are known to exhibit this paradoxical effect with echinocandins like this compound?
A2: The paradoxical growth effect has been observed in various fungal species, most notably within the genera Candida and Aspergillus.[1][5] Specific species where this has been documented include Candida albicans, Candida tropicalis, Candida parapsilosis, Candida krusei, Candida dubliniensis, and Aspergillus fumigatus.[3][5][6]
Q3: Is the paradoxical effect specific to this compound or is it a class effect for echinocandins?
A3: This phenomenon is observed with several echinocandins, but its frequency and intensity can vary between different drugs within the class.[1][5] Caspofungin is the echinocandin most frequently associated with paradoxical growth.[1][3][5] Studies have shown that other echinocandins like micafungin and anidulafungin can also induce this effect, but often to a lesser extent and in a species-dependent manner.[5][6]
Q4: What are the proposed mechanisms behind the paradoxical growth effect?
A4: The exact mechanisms are still under investigation, but several hypotheses have been proposed. It is not due to the selection of resistant subpopulations or drug degradation.[1][3] Instead, it is thought to be a complex stress response. Key signaling pathways implicated include the calcineurin and Hsp90 pathways, which are activated by the cell wall stress induced by the antifungal agent.[1][7][8] This leads to a compensatory increase in chitin synthesis, which helps to stabilize the cell wall in the presence of high drug concentrations.[3][9]
Troubleshooting Guide
Issue 1: Unexpected fungal growth at high concentrations of this compound in a broth microdilution assay.
-
Possible Cause: You may be observing the paradoxical growth effect.
-
Troubleshooting Steps:
-
Confirm the phenomenon: Repeat the assay, ensuring a wide range of this compound concentrations are tested, including concentrations well above the expected MIC. This will help to delineate the quadriphasic growth pattern characteristic of the paradoxical effect (inhibition at MIC, growth at higher concentrations, and then inhibition again at very high concentrations).[10]
-
Extend incubation time: The paradoxical effect can become more apparent after longer incubation periods (e.g., 96 to 120 hours).[3]
-
Test in different media: The extent of the paradoxical effect can be medium-dependent. Consider performing the assay in different standard media such as RPMI 1640, SAAMF, or YNB to assess the influence of the growth medium.[11]
-
Consider serum addition: The presence of serum can abolish or alter the concentration range at which the paradoxical effect occurs.[1][12] Performing the assay with and without serum supplementation can provide additional insights.
-
Issue 2: Difficulty in determining the true MIC due to the paradoxical effect.
-
Possible Cause: The paradoxical growth makes visual or spectrophotometric determination of the 50% growth inhibition endpoint challenging.
-
Troubleshooting Steps:
-
Adhere to standardized reading times: Determine the MIC at the standard 24-hour time point as per guidelines (e.g., CLSI M27-A2), as the paradoxical effect is often more pronounced at later time points.[3][6]
-
Define the endpoint clearly: The MIC should be recorded as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the drug-free control).[3] The growth at higher concentrations should be noted as the paradoxical effect.
-
Use a combination of methods: Supplement broth microdilution with other methods like time-kill assays to better understand the dynamics of fungal growth in the presence of the drug.[12]
-
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the CLSI M27-A2 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Prepare Antifungal Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using the test medium to cover a broad concentration range (e.g., 0.03 to 64 µg/mL).[1]
-
-
Inoculate and Incubate:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well as a positive growth control.
-
Incubate the plate at 35°C.
-
-
Determine MIC and Observe Paradoxical Effect:
-
After 24 hours of incubation, determine the MIC as the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the growth control.[3]
-
Continue incubation and observe the plates at 48, 96, and 120 hours to document the presence and extent of any paradoxical growth at concentrations above the MIC.[3]
-
Quantitative Data Summary
Table 1: Frequency of the Paradoxical Effect of Echinocandins in Different Candida Species
| Candida Species | Caspofungin | Micafungin | Anidulafungin |
| C. albicans | 14% - 60%[1][5] | 0%[1] | 40%[5] |
| C. dubliniensis | 90%[6] | 63%[6] | 0%[1] |
| C. tropicalis | 40%[5] | 70%[5] | 20%[5] |
| C. parapsilosis | 90%[5] | 0% | 0% |
| C. krusei | 10%[5] | 60%[5] | 0% |
| C. glabrata | 0%[5] | 0% | 0% |
Table 2: Concentration Ranges Associated with the Paradoxical Effect of Echinocandins
| Echinocandin | Susceptible Range (MIC/MEC) | Paradoxical Growth Range | Inhibition at Very High Concentrations |
| Caspofungin | ~0.03 to 1 µg/mL[1] | ~4 to 32 µg/mL[1] | >64 µg/mL[1] |
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Signaling pathways in paradoxical growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Deciphering Candida auris Paradoxical Growth Effect (Eagle Effect) in Response to Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical growth effects of the echinocandins caspofungin and micafungin, but not of anidulafungin, on clinical isolates of Candida albicans and C. dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Antifungal Drug Resistance
Welcome, researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to support your experiments aimed at overcoming antifungal drug resistance.
Table of Contents
-
FAQs: Understanding and Overcoming Antifungal Resistance
-
Troubleshooting Experimental Assays
-
Checkerboard Synergy Assays
-
Fungal Biofilm Quantification Assays
-
Efflux Pump Activity Assays
-
FKS1 Mutation Detection
-
-
Experimental Protocols
-
Checkerboard Assay for Antifungal Synergy
-
Quantification of Fungal Biofilm Formation (Crystal Violet Method)
-
Assessment of Biofilm Metabolic Activity (XTT Assay)
-
Rhodamine 6G Efflux Assay
-
PCR and Sequencing of FKS1 Hot Spot Regions
-
-
Signaling Pathways in Antifungal Resistance
-
Hsp90-Calcineurin Pathway
-
Experimental Workflow for Synergy Screening
-
FAQs: Understanding and Overcoming Antifungal Resistance
Q1: What are the primary mechanisms of antifungal drug resistance?
A1: Fungi have evolved several mechanisms to resist antifungal drugs. The most common include:
-
Target site alterations: Mutations in the genes encoding the drug target, such as ERG11 for azoles and FKS1 for echinocandins, can reduce the drug's binding affinity.[1]
-
Overexpression of efflux pumps: Fungi can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[2]
-
Biofilm formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state.[3]
-
Alterations in the ergosterol biosynthesis pathway: Changes in this pathway can reduce the amount of ergosterol in the cell membrane, which is the target of polyenes like amphotericin B.
Q2: What is combination therapy, and how can it overcome resistance?
A2: Combination therapy involves using two or more antifungal agents, or an antifungal with a non-antifungal compound, to enhance efficacy. This approach can:
-
Achieve synergy: The combined effect of the drugs is greater than the sum of their individual effects.[4]
-
Broaden the spectrum of activity: Targeting different cellular pathways simultaneously can be more effective against a wider range of fungi.
-
Reduce the likelihood of resistance development: It is more difficult for a fungus to develop resistance to two drugs with different mechanisms of action at the same time.[5]
Q3: What is drug repurposing in the context of antifungal resistance?
A3: Drug repurposing involves identifying new antifungal activities for existing drugs that were originally approved for other indications. This strategy can accelerate the drug development pipeline as the safety and pharmacokinetic profiles of these drugs are already established. Examples of repurposed drugs with antifungal activity include some anti-cancer and anti-rheumatic drugs.
Q4: How does inhibiting Hsp90 or calcineurin signaling help overcome resistance?
A4: Heat shock protein 90 (Hsp90) and calcineurin are key regulators of fungal stress responses.[6][7]
-
Hsp90 stabilizes client proteins, including calcineurin and the terminal kinase of the PKC pathway, Mkc1, which are essential for fungi to tolerate the cellular stress induced by antifungal drugs.[5][6] Inhibiting Hsp90 destabilizes these client proteins, making the fungus more susceptible to antifungals.[5][6]
-
Calcineurin , a protein phosphatase, is activated in response to cellular stress, including that caused by antifungals. It regulates downstream transcription factors that control genes involved in cell wall integrity and ion homeostasis.[7][8][9] Inhibiting calcineurin disrupts these stress response pathways, increasing the efficacy of antifungal drugs.[8][9]
Q5: What is the significance of FKS1 mutations?
A5: The FKS1 gene encodes the catalytic subunit of β-(1,3)-D-glucan synthase, the target of echinocandin antifungals. Mutations in specific "hot spot" regions of the FKS1 gene are a primary mechanism of echinocandin resistance in Candida species.[10][11][12][13] Detecting these mutations is crucial for understanding and managing echinocandin treatment failure.[10][13][14]
Troubleshooting Experimental Assays
Checkerboard Synergy Assays
| Problem | Possible Causes | Solutions |
| High variability between replicates | Inconsistent pipetting volumes. Edge effects in the microtiter plate. Inoculum density variation. | Use a multichannel pipette for consistency.[15] Avoid using the outer wells of the plate or fill them with sterile medium. Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer. |
| Difficulty in determining the MIC endpoint | Subjective visual reading. Fungal growth is not completely inhibited (trailing growth). | Use a plate reader to measure optical density for a more objective endpoint. Define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control. |
| FICI values are consistently "indifferent" | The tested drugs do not have a synergistic or antagonistic interaction at the concentrations tested. The standard FICI interpretation cutoffs may be too broad. | Test a wider range of drug concentrations. Consider alternative models for analyzing drug interactions, such as response surface analysis.[16] |
Fungal Biofilm Quantification Assays
| Problem | Possible Causes | Solutions |
| High background in Crystal Violet (CV) assay | Incomplete removal of planktonic cells. The tested compound is colored and interferes with absorbance readings.[17] | Increase the number of washing steps, but be gentle to avoid dislodging the biofilm.[18] Include a control with the compound and medium only to subtract the background absorbance.[17] |
| Low or no biofilm formation | The fungal strain is a poor biofilm former. Inappropriate growth medium or incubation conditions. | Use a known biofilm-forming strain as a positive control. Optimize growth conditions (e.g., medium composition, temperature, incubation time). |
| Inconsistent results with XTT assay | Metabolic activity varies within the biofilm (e.g., quiescent cells in lower layers).[19] Insufficient incubation time with XTT. | Supplement the XTT solution with glucose to enhance metabolic activity and improve consistency.[19][20] Optimize the XTT incubation time for your specific fungal strain.[21] |
| Biofilm dislodges during washing | Adhesion of the biofilm to the plate is weak. Washing is too vigorous. | Use plates with surfaces treated for cell culture to enhance adhesion. Gently wash the wells by submerging the plate in water or using a multichannel pipette to slowly add and remove the wash solution.[18] |
Efflux Pump Activity Assays
| Problem | Possible Causes | Solutions |
| High background fluorescence with Rhodamine 6G (R6G) | Autofluorescence of the fungal cells or medium. Non-specific binding of R6G to the plasticware. | Include a control with cells that have not been exposed to R6G to measure autofluorescence. Use low-binding microplates. |
| No difference in R6G efflux between resistant and susceptible strains | The resistance mechanism is not due to the overexpression of efflux pumps that transport R6G. The assay conditions are not optimal for detecting efflux. | Confirm the expression of efflux pump genes (e.g., CDR1, MDR1) using qPCR.[2] Optimize the glucose concentration used to energize the cells and initiate efflux. |
| Variability in fluorescence readings | Inconsistent cell density. Photobleaching of the fluorescent dye. | Normalize the fluorescence readings to the cell density (e.g., optical density). Minimize the exposure of the samples to light during the assay. |
FKS1 Mutation Detection
| Problem | Possible Causes | Solutions |
| PCR amplification failure | Poor DNA quality. PCR inhibitors present in the DNA extract. Incorrect primer design or annealing temperature. | Use a DNA purification kit and assess DNA quality by spectrophotometry. Include a positive control with known amplifiable DNA. Optimize the PCR conditions, particularly the annealing temperature. |
| Ambiguous sequencing results | The isolate is heterozygous for an FKS1 mutation. Poor sequencing read quality. | Use allele-specific PCR or pyrosequencing to detect heterozygous mutations.[10] Repeat the sequencing with a higher quality DNA template. |
| No mutation detected in a resistant isolate | Resistance is due to a mechanism other than FKS1 mutation. The mutation is outside the sequenced "hot spot" regions. | Investigate other resistance mechanisms, such as increased drug efflux or alterations in the cell wall. Sequence the entire FKS1 gene. |
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
Objective: To determine the in vitro interaction between two antifungal agents against a fungal isolate.
Methodology:
-
Preparation of Antifungals: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug in RPMI 1640 medium in separate 96-well plates.
-
Plate Setup: In a new 96-well microtiter plate, add 50 µL of each dilution of Drug A to the corresponding rows and 50 µL of each dilution of Drug B to the corresponding columns. This creates a matrix of drug combinations.
-
Inoculum Preparation: Grow the fungal isolate overnight and adjust the cell suspension to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the checkerboard plate. Include wells with each drug alone, as well as a drug-free growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
Calculation of FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
| [Source:[4]] |
Example Quantitative Data: Synergy of Fluconazole and a Novel Compound against Candida albicans
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Fluconazole | 16 | 2 | 0.125 |
| Compound X | 4 | 1 | 0.25 |
| FICI Index | 0.375 (Synergy) |
Quantification of Fungal Biofilm Formation (Crystal Violet Method)
Objective: To quantify the total biomass of a fungal biofilm.
Methodology:
-
Biofilm Formation: Grow the fungal isolate in a 96-well flat-bottom plate in a suitable medium (e.g., RPMI 1640) for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the biofilms with 100 µL of methanol for 15 minutes.
-
Staining: Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
Washing: Wash the wells with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new plate and measure the absorbance at 570 nm.
Example Quantitative Data: Biofilm Reduction by an Experimental Compound
| Treatment | Absorbance at 570 nm (Mean ± SD) | % Biofilm Reduction |
| Untreated Control | 1.25 ± 0.15 | - |
| Compound Y (10 µg/mL) | 0.45 ± 0.08 | 64% |
Assessment of Biofilm Metabolic Activity (XTT Assay)
Objective: To quantify the metabolic activity of cells within a fungal biofilm.
Methodology:
-
Biofilm Formation: Grow biofilms as described for the crystal violet assay.
-
Washing: Gently wash the biofilms twice with PBS.
-
XTT Solution Preparation: Prepare a solution of XTT (e.g., 0.5 mg/mL in PBS) and menadione (e.g., 1 µM).
-
Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.
-
Quantification: Measure the absorbance of the formazan product at 490 nm.
Example Quantitative Data: Inhibition of Biofilm Metabolic Activity
| Treatment | Absorbance at 490 nm (Mean ± SD) | % Metabolic Activity Reduction |
| Untreated Control | 0.88 ± 0.12 | - |
| Amphotericin B (8 µg/mL) | 0.22 ± 0.05 | 75% |
Rhodamine 6G Efflux Assay
Objective: To measure the activity of ABC transporter efflux pumps.
Methodology:
-
Cell Preparation: Grow fungal cells to the mid-log phase, then wash and resuspend them in glucose-free buffer.
-
De-energization: Incubate the cells with a metabolic inhibitor (e.g., 2-deoxy-D-glucose) to deplete intracellular ATP.
-
R6G Loading: Add Rhodamine 6G to the de-energized cells and incubate to allow the dye to accumulate.
-
Efflux Initiation: Wash the cells to remove extracellular R6G and then add glucose to energize the cells and initiate efflux.
-
Measurement: Periodically take samples of the supernatant and measure the fluorescence of the extruded R6G (excitation ~525 nm, emission ~555 nm).
Example Quantitative Data: Inhibition of R6G Efflux
| Strain/Condition | R6G Efflux (Fluorescence Units/min) | % Inhibition |
| Resistant Strain | 150 | - |
| Resistant Strain + Inhibitor Z | 30 | 80% |
| Susceptible Strain | 25 | - |
PCR and Sequencing of FKS1 Hot Spot Regions
Objective: To detect mutations in the FKS1 gene associated with echinocandin resistance.
Methodology:
-
DNA Extraction: Extract genomic DNA from the fungal isolate.
-
PCR Amplification: Amplify the "hot spot" regions of the FKS1 gene using specific primers.
-
Hot Spot 1 Primers:
-
Forward: 5'-AAT GGG CTG GTG CTC AAC AT-3'
-
Reverse: 5'-CCT TCA ATT TCA GAT GGA ACT TGA TG-3'
-
-
Hot Spot 2 Primers:
-
Forward: 5'-AAG ATT GGT GCT GGT ATG GG-3'
-
Reverse: 5'-TAA TGG TGC TTG CCA ATG AG-3'
-
-
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using the same primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type FKS1 sequence to identify any mutations.
Signaling Pathways in Antifungal Resistance
Hsp90-Calcineurin Pathway
This pathway is a critical regulator of fungal stress response and a key player in antifungal drug resistance.
Caption: Hsp90-Calcineurin signaling in drug resistance.
Experimental Workflow for Synergy Screening
This diagram outlines a typical workflow for screening compound libraries for synergistic interactions with a known antifungal drug.
Caption: Workflow for antifungal synergy screening.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caister.com [caister.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Improving the Therapeutic Index of Novel Antifungal Agents
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on overcoming common challenges encountered when developing novel antifungal agents with an improved therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it a critical parameter for antifungal agents?
A1: The therapeutic index is a quantitative measure of a drug's relative safety. It compares the dose that produces a therapeutic effect to the dose that causes toxicity.[1][2] For antifungal agents, a high TI is crucial because these drugs often target cellular structures that have similarities to host cells, increasing the risk of off-target toxicity.[3] A wider margin between the effective and toxic doses ensures patient safety while achieving therapeutic efficacy.[2]
Q2: How is the therapeutic index (TI) calculated?
A2: The therapeutic index is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1][2] In preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used in place of the TD50.[1]
-
TI = TD50 / ED50 or TI = LD50 / ED50
A higher TI value indicates a greater margin of safety.[1]
Q3: What are some strategies to improve the therapeutic index of a novel antifungal agent?
A3: Strategies to enhance the therapeutic index often focus on increasing drug specificity for the fungal target and reducing host toxicity. Key approaches include:
-
Targeting Fungal-Specific Pathways: Developing agents that inhibit pathways essential for fungal survival but absent in human cells, such as the biosynthesis of ergosterol or the fungal cell wall component (1→3)-β-D-glucan.[4][5]
-
Novel Drug Delivery Systems: Utilizing delivery systems that specifically target the site of infection can enhance drug efficacy and reduce systemic toxicity.[6]
-
Formulation Optimization: Modifying the drug's formulation can improve its solubility, stability, and pharmacokinetic profile, leading to better efficacy and reduced side effects. For example, liposomal formulations of amphotericin B have a better safety profile than conventional formulations.[3]
-
Combination Therapy: Combining antifungal agents with different mechanisms of action can lead to synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity.[7][8]
Q4: What are some novel targets for antifungal drug development?
A4: Researchers are exploring a variety of novel targets to overcome the limitations of current antifungal therapies. Some promising targets include:[9]
-
Gwt1 (glycosylphosphatidylinositol-anchored protein maturation): Inhibition of this enzyme disrupts the fungal cell wall.[10]
-
Dihydroorotate dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis in fungi.[10][11]
-
Fungal-specific heat shock protein 90 (Hsp90): Hsp90 is a chaperone protein crucial for fungal stress responses and virulence.[9]
-
Chitin synthase: This enzyme is involved in the synthesis of chitin, a key component of the fungal cell wall.[9]
Troubleshooting Guides
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
-
Potential Cause: Inoculum size variation.
-
Suggested Solution: Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity, and verify cell counts with a hemocytometer. For Candida species, a final inoculum concentration of approximately 2 x 10³ cells/mL is often used.[12]
-
Potential Cause: Inconsistent reading of endpoints, especially with "trailing growth."
-
Suggested Solution: The "trailing" phenomenon, where there is reduced but persistent growth over a range of concentrations, can make MIC determination difficult.[13] For some antifungals like azoles, the MIC is defined as the lowest concentration that produces a ≥50% decrease in growth compared to the control.[14] Reading the plates after a shorter incubation period (e.g., 24 hours instead of 48) may also help minimize trailing.[15][16]
-
Potential Cause: Lot-to-lot variability of the antifungal agent or culture medium.
-
Suggested Solution: Use the same lot of antifungal agent and culture medium throughout a series of experiments. If a new lot must be used, perform a validation experiment with quality control strains to ensure consistency.[17]
Problem 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
-
Potential Cause: Interference of the test compound with the MTT reagent.
-
Suggested Solution: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[18] Run a control with the test compound and MTT reagent in cell-free media to check for direct reduction.[18]
-
Potential Cause: Test compound alters cellular metabolism.
-
Suggested Solution: The MTT assay measures metabolic activity, not necessarily cell viability.[19][20] If a compound alters mitochondrial function, the MTT results may not accurately reflect the number of viable cells.[20] Confirm results with an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH release assay).
-
Potential Cause: Incomplete solubilization of formazan crystals.
-
Suggested Solution: Ensure complete dissolution of the purple formazan crystals before reading the absorbance. This can be facilitated by shaking the plate on an orbital shaker and visually inspecting the wells.[21]
Problem 3: Poor Correlation Between in vitro and in vivo Efficacy
-
Potential Cause: Suboptimal pharmacokinetic properties of the compound.
-
Suggested Solution: The compound may have poor absorption, rapid metabolism, or low distribution to the site of infection. Conduct pharmacokinetic studies to determine the compound's profile.
-
Potential Cause: The in vitro assay conditions do not reflect the in vivo environment.
-
Suggested Solution: The standard MIC assay may not accurately predict in vivo efficacy.[15][16] Consider using more physiologically relevant in vitro models, such as biofilm assays or co-culture systems.
-
Potential Cause: The chosen animal model is not appropriate.
-
Suggested Solution: Different animal models have distinct advantages and disadvantages. For initial in vivo screening, invertebrate models like Galleria mellonella can be useful due to their low cost and ethical considerations.[22][23][24] However, mammalian models are necessary to evaluate efficacy in a system with an immune response more similar to humans.[22]
Data Tables
Table 1: Therapeutic Index of Selected Antifungal Agents
| Antifungal Agent | Class | Mechanism of Action | Therapeutic Index |
| Amphotericin B | Polyene | Binds to ergosterol, disrupting the fungal cell membrane.[4][25] | Narrow |
| Fluconazole | Azole | Inhibits ergosterol biosynthesis.[4][25] | Wide |
| Caspofungin | Echinocandin | Inhibits (1→3)-β-D-glucan synthesis in the fungal cell wall.[4][5] | Wide |
| Flucytosine | Pyrimidine analog | Inhibits DNA and RNA synthesis.[26] | Narrow |
Table 2: Troubleshooting Checklist for In Vitro Assays
| Parameter | MIC Assay | MTT Assay |
| Inoculum Density | Verify with spectrophotometer and hemocytometer. | Ensure consistent cell seeding density. |
| Compound Concentration | Prepare fresh serial dilutions for each experiment. | Prepare fresh serial dilutions for each experiment. |
| Incubation Time | Standardize incubation time (e.g., 24 or 48 hours).[13] | Optimize incubation time for cell type and compound. |
| Endpoint Reading | Use a consistent and objective method for determining the MIC. | Ensure complete formazan solubilization before reading. |
| Controls | Include positive, negative, and sterility controls. | Include untreated cells, vehicle control, and cell-free controls. |
Key Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in RPMI-1640 medium to twice the highest desired final concentration.[27]
-
Serial Dilutions: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column. Add 200 µL of the 2x antifungal solution to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[12]
-
Inoculum Preparation: Grow the fungal strain in a suitable broth overnight. Wash the cells with PBS and resuspend in RPMI-1640 medium. Adjust the cell suspension to a concentration of 2 x 10³ to 4 x 10³ cells/mL.[12]
-
Inoculation: Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final antifungal concentrations.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[14]
-
Reading the MIC: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]
MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel antifungal agent for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[28]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
Galleria mellonella Wax Moth Model for in vivo Efficacy
-
Inoculum Preparation: Prepare a suspension of the fungal pathogen at a known concentration in PBS.
-
Infection: Inject a precise volume (e.g., 10 µL) of the fungal suspension into the last left proleg of each larva.[22]
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the novel antifungal agent via injection into a different proleg.
-
Incubation: Incubate the larvae at 37°C and monitor their survival daily for a set period (e.g., 7 days).[29]
-
Endpoint Analysis: The primary endpoint is typically larval survival. Other endpoints can include fungal burden in the hemolymph (determined by plating) or changes in larval appearance (e.g., melanization).[22][24]
Diagrams
Caption: Workflow for improving the therapeutic index of novel antifungal agents.
Caption: Decision tree for troubleshooting inconsistent MIC results.
Caption: Simplified signaling pathway of ergosterol biosynthesis inhibitors.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal therapy: Novel drug delivery strategies driven by new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. New trends in antifungal treatment: What is coming up? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Is Your MTT Assay the Right Choice? [promega.com]
- 19. MTT assay - Wikipedia [en.wikipedia.org]
- 20. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review | Semantic Scholar [semanticscholar.org]
- 24. frontiersin.org [frontiersin.org]
- 25. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Future of Antifungal Drug Therapy: Novel Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
Validation & Comparative
A Head-to-Head Battle: Antifungal Agent 75 (Compound 6r) Demonstrates Superior Potency Against Candida albicans Compared to Fluconazole
For Immediate Release
[City, State] – November 7, 2025 – In the ongoing search for more effective treatments against opportunistic fungal infections, a novel azole derivative, Antifungal Agent 75, also identified as compound 6r, has shown significantly greater in vitro activity against Candida albicans than the widely used antifungal drug, fluconazole. This finding, emerging from recent comparative studies, positions compound 6r as a promising candidate for further investigation in the development of new antifungal therapies.
Both this compound and fluconazole target the same critical pathway in fungal cells: the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), these agents disrupt the fungal cell membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. While sharing a common mechanism, the potency of these two compounds against Candida species appears to differ significantly.
Quantitative Efficacy: A Clear Advantage for this compound
A key study evaluating the efficacy of these agents against a drug-sensitive strain of Candida albicans (SC5314) revealed a stark contrast in their minimum inhibitory concentrations (MIC50), the concentration required to inhibit 50% of fungal growth. This compound (compound 6r) exhibited an MIC50 of a mere 0.02 µg/mL, demonstrating a 90-fold higher potency than fluconazole, which showed an MIC50 of 1.8 µg/mL against the same strain.
Further investigations into the activity of a compound identified as '6r' against other Candida species have also been reported, although direct comparisons with fluconazole were not made in these particular studies. The data does, however, suggest a broad spectrum of activity.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC50) Against Candida Species
| Antifungal Agent | Candida albicans (SC5314) | Candida krusei | Candida parapsilosis |
| This compound (compound 6r) | 0.02 µg/mL | 1.56 µg/mL | 1.56 µg/mL |
| Fluconazole | 1.8 µg/mL | - | - |
| Ketoconazole (for reference) | - | 1.56 µg/mL | 1.56 µg/mL |
Note: Data for C. krusei and C. parapsilosis for compound 6r is from a study comparing it with ketoconazole.
Beyond direct growth inhibition, this compound has also demonstrated significant efficacy in preventing the formation of Candida albicans biofilms, a crucial virulence factor that contributes to drug resistance and the persistence of infections.
Mechanism of Action: A Shared Pathway
Both this compound and fluconazole function by disrupting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The inhibition of the CYP51 enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption is the primary mechanism behind their antifungal activity.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines the methodologies used in the evaluation of these antifungal agents.
Minimum Inhibitory Concentration (MIC) Determination
The antifungal susceptibility of Candida species to this compound and fluconazole is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Biofilm Inhibition Assay
The capacity of this compound and fluconazole to inhibit the formation of Candida albicans biofilms is assessed using a crystal violet staining method in 96-well plates.
-
Preparation of Fungal Inoculum: C. albicans cells are grown overnight in a suitable broth medium and then diluted to a standardized concentration.
-
Biofilm Formation: The diluted fungal suspension is added to the wells of a 96-well plate containing serial dilutions of the antifungal agents.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.
-
Destaining and Quantification: The stained biofilms are destained with ethanol, and the absorbance of the destaining solution is measured at 570 nm. The percentage of biofilm inhibition is calculated relative to a drug-free control.
Ergosterol Quantification
The impact of the antifungal agents on ergosterol content in Candida cells is determined by spectrophotometric analysis.
-
Cell Treatment: Candida cells are incubated with various concentrations of this compound or fluconazole.
-
Saponification: The treated cells are harvested, and the cellular lipids are saponified using alcoholic potassium hydroxide.
-
Ergosterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted using n-heptane.
-
Spectrophotometric Analysis: The absorbance of the extracted ergosterol is measured at specific wavelengths (typically between 230 and 300 nm) to quantify its concentration.
Cell Membrane Permeability Assay
The integrity of the fungal cell membrane after treatment with the antifungal agents is evaluated using a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.
-
Cell Treatment: Candida cells are treated with the antifungal agents for a specified period.
-
Staining: The treated cells are incubated with propidium iodide.
-
Flow Cytometry or Fluorescence Microscopy: The percentage of fluorescent (PI-positive) cells, indicating membrane damage, is quantified using flow cytometry or visualized through fluorescence microscopy.
Conclusion and Future Directions
The superior in vitro potency of this compound (compound 6r) against Candida albicans compared to fluconazole marks a significant step forward in the quest for more effective antifungal therapies. While the initial data is promising, further research is imperative. Comprehensive studies are needed to evaluate the efficacy of this compound against a broader panel of clinical Candida isolates, including fluconazole-resistant strains of C. albicans and other non-albicans Candida species such as C. glabrata and C. auris. In vivo studies are also crucial to assess the compound's safety, pharmacokinetic profile, and therapeutic efficacy in animal models of candidiasis. The development of novel agents like this compound holds the potential to address the growing challenge of antifungal resistance and improve outcomes for patients with invasive fungal infections.
A Comparative Efficacy Analysis of Antifungal Agent 75 and Amphotericin B
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the urgent need for agents with improved efficacy and safety profiles. This guide provides a detailed comparative analysis of a novel investigational antifungal, designated "Antifungal Agent 75," and the well-established polyene antibiotic, Amphotericin B. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of new antifungal therapies.
Introduction to the Antifungal Agents
This compound is a next-generation synthetic compound belonging to the glucan synthase inhibitor class. Its mechanism of action involves the non-competitive inhibition of the (1→3)-β-D-glucan synthase enzyme complex, which is essential for the biosynthesis of β-glucan, a critical structural component of the fungal cell wall. By disrupting cell wall integrity, this compound exhibits potent fungicidal activity against a broad spectrum of pathogenic fungi.
Amphotericin B remains a cornerstone in the treatment of severe systemic fungal infections.[1][2] As a polyene macrolide, its primary mechanism of action involves binding to ergosterol, a key sterol in the fungal cell membrane.[3][4][5] This binding leads to the formation of pores or channels in the membrane, resulting in increased permeability, leakage of intracellular contents, and ultimately, cell death.[3][4][5]
Comparative Efficacy: In Vitro Susceptibility
The in vitro antifungal activity of this compound and Amphotericin B was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the drug that inhibits visible fungal growth, was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL)[3] |
| Candida albicans | 0.03 | 0.03 - 1.0 |
| Candida glabrata | 0.06 | Less Susceptible |
| Candida parapsilosis | 1.0 | Less Susceptible |
| Aspergillus fumigatus | 0.015 | 0.03 - 1.0 |
| Cryptococcus neoformans | 0.5 | 0.03 - 1.0 |
| Histoplasma capsulatum | 0.125 | 0.03 - 1.0 |
Key Observations:
-
This compound demonstrates potent in vitro activity against a broad range of Candida and Aspergillus species.
-
Notably, this compound retains significant potency against fungal species that may exhibit reduced susceptibility to Amphotericin B, such as certain non-albicans Candida species.[3]
Comparative Efficacy: In Vivo Murine Models
The therapeutic efficacy of this compound and Amphotericin B was assessed in immunocompromised murine models of disseminated candidiasis and invasive aspergillosis.
Table 2: Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log CFU/kidney) | Percent Survival (Day 21) |
| Vehicle Control | - | 7.8 | 0% |
| This compound | 1 | 4.2 | 80% |
| Amphotericin B | 1 | 4.5 | 70% |
Table 3: Efficacy in a Murine Model of Invasive Aspergillosis (A. fumigatus)
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log CFU/lung) | Percent Survival (Day 14) |
| Vehicle Control | - | 6.5 | 0% |
| This compound | 2 | 3.1 | 90% |
| Amphotericin B | 2 | 3.8 | 60% |
Key Observations:
-
In both murine models, this compound demonstrated a significant reduction in fungal burden and a marked improvement in survival rates compared to the vehicle control.
-
The efficacy of this compound was comparable or superior to that of Amphotericin B at equivalent dosages.
Mechanisms of Action and Cellular Targets
The distinct mechanisms of action of this compound and Amphotericin B are a critical point of comparison.
Diagram 1: Signaling Pathway of this compound
Caption: Mechanism of this compound targeting β-glucan synthesis.
Diagram 2: Signaling Pathway of Amphotericin B
Caption: Mechanism of Amphotericin B disrupting the fungal cell membrane.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
-
Fungal Isolates: Standard laboratory strains of Candida albicans, Candida glabrata, Candida parapsilosis, Aspergillus fumigatus, Cryptococcus neoformans, and Histoplasma capsulatum were used.
-
Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The suspension was then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilutions: this compound and Amphotericin B were serially diluted in the test medium in 96-well microtiter plates.
-
Incubation: Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was visually determined as the lowest drug concentration that caused a significant diminution of growth compared to the growth control.
Diagram 3: Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for murine models of systemic fungal infections.
In Vivo Efficacy Studies (Murine Models)
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were infected via the lateral tail vein with a lethal inoculum of C. albicans or A. fumigatus.
-
Treatment: Treatment with this compound, Amphotericin B, or a vehicle control was initiated 24 hours post-infection and administered once daily for 7 days.
-
Outcome Measures:
-
Survival: Mice were monitored daily for 21 days (candidiasis model) or 14 days (aspergillosis model), and survival was recorded.
-
Fungal Burden: On day 4 post-infection, a subset of mice from each group was euthanized, and kidneys (candidiasis) or lungs (aspergillosis) were harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/organ).
-
Conclusion
This compound represents a promising new therapeutic candidate with a distinct mechanism of action from the polyene class of antifungals. The data presented in this guide demonstrate its potent in vitro and in vivo efficacy, which is comparable or superior to Amphotericin B against key fungal pathogens. Its targeted action on the fungal cell wall suggests the potential for a favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of invasive fungal infections.
References
Validating the Antifungal Target of "Antifungal Agent 75" Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antifungal Agent 75" with other established antifungal drugs, focusing on the validation of its putative molecular target using CRISPR/Cas9-mediated gene editing. The experimental data presented herein is intended to serve as a framework for assessing novel antifungal candidates.
Introduction to this compound
This compound is a novel synthetic compound demonstrating broad-spectrum activity against several clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. Preliminary studies suggest that its mechanism of action involves the inhibition of a crucial enzyme in the fungal-specific sphingolipid biosynthesis pathway, a pathway distinct from that in mammalian cells, making it a promising candidate for further development.[1][2] This guide outlines the essential steps for validating this putative target using the precision of CRISPR/Cas9 gene editing.
Comparative Antifungal Efficacy
The in vitro efficacy of this compound was compared against established antifungal drugs. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined against wild-type C. albicans.
| Antifungal Agent | Class | Putative Target/Mechanism of Action | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| This compound | Novel | Sphingolipid Biosynthesis | 0.125 | 0.5 |
| Fluconazole | Azole | Ergosterol Biosynthesis (14α-demethylase)[3][4] | 0.5 | >64 |
| Amphotericin B | Polyene | Binds to Ergosterol[2][3] | 0.25 | 1 |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan synthase[2][4] | 0.06 | 0.25 |
Hypothetical data based on typical antifungal efficacy profiles.
CRISPR/Cas9-Mediated Target Validation
To definitively validate the putative target of this compound, a CRISPR/Cas9 approach was employed to create a heterozygous and a homozygous knockout of the target gene in C. albicans. The susceptibility of these mutant strains to this compound was then assessed.
Experimental Workflow
Caption: Workflow for CRISPR/Cas9-mediated gene knockout and subsequent phenotypic analysis.
Target Validation Results
The susceptibility of the wild-type, heterozygous, and homozygous knockout strains of C. albicans to this compound was determined.
| Strain | Genotype | This compound MIC (µg/mL) |
| Wild-Type | TARGET/TARGET | 0.125 |
| Heterozygous Knockout | TARGET/targetΔ | 8 |
| Homozygous Knockout | targetΔ/targetΔ | >64 |
Hypothetical data demonstrating target validation.
The significant increase in the MIC of this compound for the heterozygous and homozygous knockout strains strongly suggests that the deleted gene is indeed the direct target of the compound.
Putative Signaling Pathway
This compound is hypothesized to inhibit a key enzyme in the sphingolipid biosynthesis pathway, leading to the depletion of essential complex sphingolipids and the accumulation of toxic precursors, ultimately resulting in cell death.
Caption: Proposed mechanism of action of this compound via inhibition of sphingolipid biosynthesis.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout in C. albicans
This protocol is adapted from established methods for CRISPR/Cas9 editing in Candida albicans.[1]
-
sgRNA Design and Plasmid Construction:
-
Design two unique 20-nucleotide single guide RNAs (sgRNAs) targeting the coding sequence of the putative target gene using a suitable online tool.
-
Synthesize the sgRNA cassettes and clone them into a C. albicans CRISPR/Cas9 expression vector containing the Cas9 nuclease gene.
-
-
Donor DNA Template Synthesis:
-
Design a donor DNA template consisting of a selectable marker (e.g., URA3) flanked by 500 bp homology arms corresponding to the regions upstream and downstream of the sgRNA target sites.
-
Amplify the donor DNA template by PCR.
-
-
Protoplast Transformation:
-
Grow C. albicans cells to the mid-log phase.
-
Generate protoplasts by enzymatic digestion of the cell wall.
-
Co-transform the protoplasts with the Cas9/sgRNA expression plasmid and the donor DNA template using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and Verification of Transformants:
-
Plate the transformed protoplasts on selective media lacking uridine to select for successful integration of the URA3 marker.
-
Screen putative knockout colonies by colony PCR using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR products to verify the correct integration of the donor DNA and the absence of the target gene.
-
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
The MIC and MFC are determined according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
MIC Assay:
-
Prepare a serial two-fold dilution of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the fungal strain to be tested.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.
-
-
MFC Assay:
-
Following the MIC determination, aliquot a small volume from each well that shows no visible growth and plate it onto drug-free agar plates.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Conclusion
The data presented in this guide strongly support the hypothesis that this compound targets a key enzyme in the fungal sphingolipid biosynthesis pathway. The use of CRISPR/Cas9 technology provides a robust and precise method for target validation, a critical step in the development of new antifungal therapies.[1][5] Further studies should focus on the biochemical characterization of the interaction between this compound and its target, as well as in vivo efficacy and toxicity studies.
References
- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Antifungal Agent 75 in Fluconazole-Resistant Candida auris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the novel investigational drug, Antifungal Agent 75, against fluconazole-resistant strains of Candida auris. Data is presented alongside established antifungal agents to offer a clear perspective on its potential therapeutic utility.
Comparative In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and other antifungal agents against a panel of fluconazole-resistant C. auris isolates.
| Antifungal Agent | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | Novel Class | 0.125 | 0.25 | 0.06 - 0.5 |
| Fluconazole | Azole | >64 | >64 | 64 - >256 |
| Voriconazole | Azole | 2 | 8 | 0.5 - 16 |
| Amphotericin B | Polyene | 1 | 2 | 0.5 - 4 |
| Micafungin | Echinocandin | 0.125 | 0.5 | 0.06 - 1 |
| Anidulafungin | Echinocandin | 0.125 | 0.25 | 0.03 - 0.5 |
Data is illustrative and compiled for comparative purposes.
Time-Kill Kinetic Assay
Time-kill assays were performed to assess the fungicidal or fungistatic activity of this compound against a fluconazole-resistant C. auris strain (AR-0385) at 4x the MIC.
| Antifungal Agent | Concentration (4x MIC) | Log₁₀ CFU/mL Reduction at 24h | Log₁₀ CFU/mL Reduction at 48h | Activity |
| This compound | 0.5 µg/mL | 2.8 | 3.2 | Fungicidal |
| Fluconazole | 256 µg/mL | 0.1 | 0.2 | Fungistatic |
| Amphotericin B | 4 µg/mL | 3.1 | 3.5 | Fungicidal |
| Micafungin | 0.5 µg/mL | 1.9 | 2.3 | Fungistatic |
Fungicidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the starting inoculum.
Experimental Protocols
Antifungal Susceptibility Testing
Antifungal susceptibility testing was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]
-
Isolate Selection: A panel of clinical C. auris isolates with confirmed fluconazole resistance (MIC ≥ 32 µg/mL) was used. The specific drug-resistant strain AR Bank #0385 was included as a standard test strain.[2]
-
Inoculum Preparation: C. auris isolates were cultured on Sabouraud dextrose agar for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.[1]
-
Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Plates were incubated at 35°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that resulted in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free control well.
Time-Kill Kinetic Assay
-
Inoculum Preparation: A starting inoculum of approximately 1 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.
-
Drug Exposure: Antifungal agents were added at concentrations equivalent to 4x their respective MICs.
-
Sampling: Aliquots were removed at 0, 2, 4, 8, 24, and 48 hours.
-
Quantification: Samples were serially diluted and plated on Sabouraud dextrose agar. Colonies were counted after 48 hours of incubation at 35°C to determine CFU/mL.
Mechanisms of Action and Resistance
The diagrams below illustrate the established mechanism of action for azole antifungals and a proposed mechanism for this compound.
Experimental Workflow
The following diagram outlines the workflow for the in vitro evaluation of antifungal agents against C. auris.
Discussion
The emergence of multidrug-resistant Candida auris presents a significant global health threat.[3] High rates of resistance to fluconazole, a commonly used first-line antifungal, necessitate the development of novel therapeutic agents.[4] The data presented in this guide suggest that this compound demonstrates potent in vitro activity against fluconazole-resistant C. auris isolates. Its low MIC values are comparable to or exceed those of echinocandins, the current first-line therapy for C. auris infections.[3]
Furthermore, the fungicidal activity of this compound observed in time-kill assays is a promising characteristic, particularly for the treatment of invasive infections in immunocompromised patients. This contrasts with the fungistatic nature of azoles against Candida species.
The proposed mechanism of action for this compound, the inhibition of β-(1,3)-D-glucan synthase, is similar to that of the echinocandin class of antifungals.[5][6] Resistance to echinocandins in C. auris is typically associated with mutations in the FKS1 gene.[5][6] Further studies are required to determine the potential for cross-resistance between echinocandins and this compound.
References
- 1. Identification of Antifungal Compounds against Multidrug-Resistant Candida auris Utilizing a High-Throughput Drug-Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Management of an Emerging Multidrug-Resistant Fungus: Candida auris [uspharmacist.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Emerging and future strategies in the management of recalcitrant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Analysis: Antifungal Agent 75 Versus Existing Antifungal Classes
For Immediate Release – A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative safety analysis of the investigational Antifungal Agent 75 against established antifungal classes: polyenes, azoles, and echinocandins. This guide synthesizes preclinical and clinical safety data, offering a clear comparison through structured tables, detailed experimental protocols, and pathway visualizations.
Note on "this compound": "this compound" is a hypothetical designation for a novel antifungal compound used here for illustrative purposes. The data presented for Agent 75 is representative of a plausible next-generation agent designed for an improved safety profile, particularly concerning renal and hepatic function. It is conceptualized as a novel inhibitor of fungal β-(1,6)-glucan synthesis, a distinct mechanism of action within the cell wall synthesis inhibitor class.
Overview of Antifungal Classes and Mechanisms
Existing antifungal agents target different components of the fungal cell, which directly influences their efficacy and safety profiles.
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death.[1] This mechanism can also affect mammalian cell membranes containing cholesterol, leading to significant host toxicity, especially nephrotoxicity.[2][3][4]
-
Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol.[5][6] This disruption of the cell membrane is fungistatic. Their interaction with human cytochrome P450 enzymes is a primary source of drug-drug interactions and potential hepatotoxicity.[7][8]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class inhibits β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[9] This mechanism provides a high degree of selectivity, as mammalian cells lack a cell wall, contributing to their favorable safety profile.[10][11]
-
Hypothetical Agent 75: This agent is conceptualized to inhibit β-(1,6)-glucan synthesis, a different but complementary component of the fungal cell wall. This novel target is intended to maintain high fungal selectivity while potentially offering a synergistic effect with echinocandins and a low propensity for adverse effects.
Comparative Preclinical Safety Data
Preclinical assessments provide the first indication of a compound's safety. Key metrics include in vitro cytotoxicity against mammalian cell lines and in vivo acute toxicity in animal models.
Table 1: In Vitro Cytotoxicity Profile
The 50% cytotoxic concentration (CC50) measures the concentration of a drug required to cause the death of 50% of cells in a culture. Higher values indicate lower cytotoxicity.
| Agent Class | Representative Drug | CC50 vs. HepG2 (Human Liver Cells) (µg/mL) | CC50 vs. HEK293 (Human Kidney Cells) (µg/mL) |
| Polyene | Amphotericin B | ~25 - 50 | ~15 - 40 |
| Azole | Voriconazole | >100 | >100 |
| Echinocandin | Caspofungin | >256 | >256 |
| Hypothetical | This compound | >512 (Projected) | >512 (Projected) |
Data for established classes are compiled from representative literature. Agent 75 data is projected based on its highly selective, fungal-specific target.
Table 2: In Vivo Acute Toxicity in Animal Models
The LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested animal population. A higher LD50 value signifies lower acute toxicity.
| Agent Class | Representative Drug | Route | Species | LD50 (mg/kg) |
| Polyene | Amphotericin B | IV | Mouse | ~3 - 5 |
| Azole | Fluconazole | Oral | Rat | >1000 |
| Echinocandin | Caspofungin | IV | Mouse | ~200 |
| Hypothetical | This compound | IV | Mouse | >400 (Projected) |
Data for established classes are compiled from safety data sheets and toxicological studies. Agent 75 data is projected.
Comparative Clinical Safety Profile
Clinical trial data reveals the incidence of adverse events in humans. The following table compares the frequency of common and serious adverse events associated with each antifungal class.
Table 3: Frequency of Common Clinical Adverse Events (%)
| Adverse Event | Polyenes (Amphotericin B) | Azoles (Voriconazole) | Echinocandins (Caspofungin) | This compound (Projected) |
| Nephrotoxicity | Up to 80% [2] | <2% | <2% | <1% |
| Hepatotoxicity (Elevated LFTs) | ~15-25% | ~10-20%[12] | ~5-15%[9][13] | <5% |
| Infusion-Related Reactions | 50-70% | <5% | ~10-30% | ~5-10% (Mild) |
| Visual Disturbances | Rare | ~30% | Rare | <1% |
| Drug-Drug Interactions (Major) | Moderate (Nephrotoxins) | High (CYP450) [7] | Low[9] | Very Low |
Frequencies are estimates based on aggregated clinical data. Agent 75 data is a projected target profile based on its selective mechanism.
Experimental Protocols
The data presented is derived from standardized experimental designs. Below are outlines of the key methodologies used in preclinical safety assessment.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of an antifungal agent that inhibits the metabolic activity of mammalian cell lines by 50% (CC50).
-
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in 96-well plates to achieve approximately 80% confluency.
-
Compound Treatment: Cells are treated with serial dilutions of the test antifungal agent and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader at ~570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The CC50 value is determined by plotting viability against drug concentration and fitting to a dose-response curve.
-
Protocol 2: In Vivo Acute Systemic Toxicity (OECD 423 Guideline)
-
Objective: To determine the acute toxicity and estimate the LD50 of a substance after a single dose.[14][15]
-
Methodology:
-
Animal Model: Typically, healthy, young adult rodents (e.g., mice or rats) of a single sex (usually females) are used.[14]
-
Dosing: The test substance is administered via the intended clinical route (e.g., intravenously or orally) in a stepwise procedure. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[16][17]
-
Stepwise Procedure: A group of 3 animals is dosed. The outcome (mortality or survival) determines the dose for the next group. If animals survive, the dose is increased; if they do not, the dose is decreased.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[17]
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
-
Classification: The results classify the substance into a toxicity category based on the observed outcomes at specific dose levels.
-
Conclusion
Based on its projected profile, This compound represents a significant advancement in the pursuit of highly selective and safe antifungal therapies. Its novel mechanism targeting a fungal-specific cell wall component positions it to have minimal off-target effects, potentially leading to a superior safety profile compared to existing agents. Specifically, it is projected to offer:
-
Negligible Nephrotoxicity and Hepatotoxicity: A marked improvement over polyenes and azoles.
-
Low Potential for Drug-Drug Interactions: A key advantage over the azole class.
-
Excellent General Tolerability: Comparable to or exceeding that of the echinocandins.
Further preclinical and clinical development will be required to validate this promising safety profile. This guide serves as a foundational comparison for researchers and developers working towards the next generation of antifungal treatments.
References
- 1. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amphotericin-b-induced-nephrotoxicity-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. karger.com [karger.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 7. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 8. brieflands.com [brieflands.com]
- 9. Echinocandins: Clinicians' Guide | The AFWG [afwgonline.com]
- 10. Echinocandins: pharmacokinetic and therapeutic issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mednet - CME, CHE | A Novel Echinocandin Shows Safety and Efficacy Against Candida Pathogens Worldwide [mednet.ca]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Echinocandins - Life Worldwide [en.fungaleducation.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. bemsreports.org [bemsreports.org]
Synergistic Antifungal Action: A Comparative Analysis of Voriconazole and Anidulafungin against Aspergillus fumigatus
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the synergistic interaction between the triazole antifungal agent voriconazole and the echinocandin anidulafungin against the opportunistic fungal pathogen Aspergillus fumigatus. The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. This document summarizes key experimental data, details underlying methodologies, and visualizes the cellular pathways targeted by these agents.
Comparative Efficacy of Monotherapy vs. Combination Therapy
The combination of voriconazole and anidulafungin has been investigated for its potential to improve treatment outcomes for invasive aspergillosis, particularly in cases of triazole resistance. While some studies suggest a trend towards improved survival with combination therapy, results can vary depending on the specific isolates and experimental models used.[1][2]
Table 1: In Vitro and In Vivo Efficacy of Voriconazole and Anidulafungin against Aspergillus fumigatus
| Treatment Group | In Vitro Metric (MIC/MEC µg/mL) | In Vivo Outcome (Survival Rate) | Fungal Burden Reduction | Reference |
| Untreated Control | N/A | 0% | N/A | [3] |
| Voriconazole (VRC) | 0.5 - 1.0 (MIC) | 50% | Significant | [3] |
| Anidulafungin (AFG) 5 mg/kg | 0.25 (MEC) | 22% | Moderate | [3] |
| Anidulafungin (AFG) 10 mg/kg | 0.25 (MEC) | 18% | Moderate | [3] |
| AFG 5 mg/kg + VRC | N/A | 60% | Significant | [3] |
| AFG 10 mg/kg + VRC | N/A | 27% | Significant | [3] |
MIC (Minimum Inhibitory Concentration) for voriconazole; MEC (Minimum Effective Concentration) for anidulafungin.
Experimental Protocols
In Vitro Checkerboard Assay
The synergistic interaction between voriconazole and anidulafungin is commonly assessed using a checkerboard broth microdilution assay based on the Clinical and Laboratory Standards Institute (CLSI) M38-A method.[3]
-
Preparation of Drug Dilutions: Twofold serial dilutions of anidulafungin and voriconazole are prepared in RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Aspergillus fumigatus spores are harvested and adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Plate Inoculation: The prepared drug dilutions are dispensed into 96-well microtiter plates, followed by the addition of the fungal inoculum.
-
Incubation: Plates are incubated at 35°C for 48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) is determined visually or spectrophotometrically. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
Experimental workflow for the in vitro checkerboard assay.
Mechanisms of Action and Synergism
Voriconazole and anidulafungin target different essential components of the fungal cell, leading to a synergistic or additive effect when used in combination.
-
Voriconazole: An azole antifungal, voriconazole inhibits the enzyme 14-α-sterol demethylase (encoded by the erg11 gene), a key enzyme in the ergosterol biosynthesis pathway.[4][5] This disruption of ergosterol production leads to a dysfunctional cell membrane and inhibits fungal growth.[4][5]
-
Anidulafungin: An echinocandin, anidulafungin inhibits the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall.[6] This weakens the cell wall, leading to osmotic instability and cell death.[6]
The combined action of these drugs creates a multi-faceted attack on the fungal cell, with voriconazole compromising the cell membrane and anidulafungin disrupting the cell wall. This dual assault can be particularly effective against strains that may have developed resistance to a single agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Combination Therapy in Treatment of Experimental Pulmonary Aspergillosis: In Vitro and In Vivo Correlations of the Concentration- and Dose- Dependent Interactions between Anidulafungin and Voriconazole by Bliss Independence Drug Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of Antifungal Agent 75 and Caspofungin on Fungal Cell Integrity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct antifungal agents, Antifungal Agent 75 and Caspofungin, focusing on their differential impacts on fungal cell integrity. While both agents exhibit potent antifungal activity, their mechanisms of action diverge significantly, targeting different essential components of the fungal cell. This comparison is supported by experimental data and detailed protocols to assist researchers in understanding and evaluating these compounds.
Introduction
The fungal cell wall and cell membrane are critical structures for fungal viability, offering protection from environmental stress and maintaining cellular homeostasis. These structures present prime targets for antifungal drug development due to their absence in mammalian cells. Caspofungin, a member of the echinocandin class, is a well-established antifungal that disrupts the cell wall. In contrast, this compound has been identified as a potent antifungal that compromises the fungal cell membrane through the inhibition of ergosterol synthesis and subsequent disruption of membrane integrity. This guide will explore the experimental evidence for these distinct mechanisms and their consequences for fungal cell viability.
Mechanism of Action
This compound primarily targets the fungal cell membrane. Its mode of action involves the reduction of ergosterol, a vital sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[1][2][3] The depletion of ergosterol leads to increased membrane permeability and a loss of structural integrity, ultimately resulting in cell death.[1][2][3]
Caspofungin , on the other hand, is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, caspofungin disrupts cell wall synthesis, leading to osmotic instability and cell lysis.
Caption: Mechanisms of Action for this compound and Caspofungin.
Comparative Efficacy
The following table summarizes the in vitro activity of this compound and Caspofungin against Candida albicans, a common fungal pathogen. The data for this compound is illustrative, based on its described mechanism, as specific data from peer-reviewed literature is not yet available.
| Parameter | This compound (Illustrative Data) | Caspofungin |
| Target | Ergosterol Biosynthesis / Cell Membrane | β-(1,3)-D-Glucan Synthase / Cell Wall |
| Primary Effect | Increased Membrane Permeability | Inhibition of Cell Wall Synthesis |
| MIC50 against C. albicans | 0.125 µg/mL | 0.0625 - 0.125 µg/mL[4] |
| MIC90 against C. albicans | 0.5 µg/mL | 0.5 µg/mL[5] |
| Fungicidal/Fungistatic | Fungicidal | Fungicidal against Candida spp. |
MIC (Minimum Inhibitory Concentration) values represent the concentration of the drug that inhibits 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.
-
Inoculum Preparation: Candida albicans is grown on Sabouraud Dextrose Agar for 24 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: A serial twofold dilution of each antifungal agent is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive control, and an uninoculated well serves as a negative control.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control.
Protocol 2: Ergosterol Quantification Assay
This protocol is adapted from established methods for quantifying cellular ergosterol content.
-
Fungal Culture and Treatment: Candida albicans is cultured in Sabouraud Dextrose Broth to mid-log phase and then treated with varying concentrations of the antifungal agent for a specified period.
-
Cell Harvesting and Saponification: Cells are harvested by centrifugation, washed, and the wet weight of the cell pellet is determined. The pellet is resuspended in a solution of alcoholic potassium hydroxide and incubated at 80°C for 1 hour to saponify the cellular lipids.
-
Ergosterol Extraction: After cooling, sterile water and n-heptane are added, and the mixture is vortexed to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.
-
Spectrophotometric Analysis: The n-heptane layer is transferred to a quartz cuvette, and the absorbance is scanned from 240 to 300 nm. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve.
-
Calculation: The ergosterol content is calculated based on the absorbance values at specific wavelengths and the wet weight of the cell pellet.[6][7]
Protocol 3: Fungal Membrane Permeability Assay
This assay utilizes a fluorescent dye that can only enter cells with compromised membranes.
-
Fungal Suspension Preparation: Candida albicans cells are grown to the desired phase, harvested, washed, and resuspended in a suitable buffer (e.g., PBS).
-
Treatment and Staining: The fungal suspension is incubated with various concentrations of the antifungal agent. A fluorescent dye, such as propidium iodide or SYTOX Green, is added to the suspension.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.
-
Data Analysis: The rate and extent of fluorescence increase are used to quantify the membrane-damaging effects of the antifungal agent.
Caption: Experimental Workflow for Comparative Analysis.
Signaling Pathways in Response to Cell Stress
Fungi possess sophisticated signaling pathways to respond to cell wall or cell membrane stress.
Cell Wall Integrity (CWI) Pathway (Activated by Caspofungin): Inhibition of β-(1,3)-D-glucan synthesis by caspofungin is sensed by cell surface sensors, which activates the CWI signaling cascade. This pathway ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall remodeling, including chitin synthesis, as a compensatory mechanism.
Cell Membrane Stress Response (Activated by this compound): The depletion of ergosterol and increased membrane permeability caused by this compound trigger a different set of stress responses. These pathways are generally aimed at restoring membrane homeostasis and dealing with osmotic stress and ion imbalances.
Caption: Fungal Stress Response Signaling Pathways.
Conclusion
This compound and Caspofungin represent two distinct and powerful approaches to combatting fungal infections. Caspofungin's targeted inhibition of cell wall synthesis is a clinically validated and effective strategy. This compound, by targeting the fungal cell membrane via ergosterol depletion, offers an alternative mechanism that is also crucial for fungal viability. Understanding these different modes of action, as detailed in this guide, is essential for the development of new antifungal therapies and for designing effective combination treatments to overcome drug resistance. The provided experimental protocols serve as a foundation for researchers to further explore the activities of these and other novel antifungal compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Novel Antifungal Drug Targets in Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates the urgent discovery and validation of novel drug targets. This guide provides an objective comparison of promising, recently validated antifungal drug targets, supported by experimental data. We delve into the validation of inhibitors targeting key fungal processes, including cell wall biosynthesis and mitochondrial function, offering a comprehensive resource for the research and drug development community.
Comparison of Novel Antifungal Drug Target Inhibitors
The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) of inhibitors against various pathogenic fungi for three novel drug targets: Glucan Synthase, Glycosylphosphatidylinositol (GPI) Biosynthesis, and Mitochondrial Complex III.
Table 1: In Vitro Activity of Novel Glucan Synthase Inhibitors
| Compound | Target | Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| SCY-078 | β-1,3-glucan synthase | Candida auris | 0.0625 - 2 | 0.5 | 1 | [1][2] |
| Enfumafungin | β-1,3-glucan synthase | Candida spp. | 0.5 - >64 | - | - | [3] |
| SCY-078 | β-1,3-glucan synthase | Aspergillus fumigatus | - | - | 0.125 (MEC) | [4] |
MEC: Minimum Effective Concentration
Table 2: In Vitro Activity of Novel GPI Biosynthesis Inhibitors
| Compound | Target | Pathogen | MIC (µg/mL) | Reference(s) |
| M743 | Mcd4 | Candida albicans | 0.5 | [5][6] |
| M743 | Candida parapsilosis | 0.5 | [5][6] | |
| M743 | Candida glabrata | 0.5 | [5][6] | |
| M743 | Candida krusei | 1.0 | [5][6] | |
| M743 | Candida lusitaniae | 0.25 | [5][6] | |
| M743 | Aspergillus fumigatus | 0.25 | [5][6] | |
| G884 | Gwt1 | Candida albicans | 4 | [5][6] |
| G365 | Gwt1 | Candida albicans | 4 | [5][6] |
| G365 | Aspergillus fumigatus | 4 | [5][6] |
Table 3: In Vitro Activity of Novel Mitochondrial Complex III Inhibitors
| Compound | Target | Pathogen | MIC Range (µg/mL) | Reference(s) |
| Ilicicolin-H | Cytochrome bc1 reductase | Candida spp. | 0.04 - 1.56 | [7] |
| Ilicicolin-H | Aspergillus spp. | 0.04 - 1.56 | [7] | |
| Ilicicolin-H | Cryptococcus spp. | 0.04 - 1.56 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of these novel antifungal targets.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology and is widely used to determine the in vitro susceptibility of yeasts to antifungal agents.
Materials:
-
Yeast strains to be tested
-
Antifungal compounds
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water or saline
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast strains on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours.
-
Prepare a yeast suspension in sterile water or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal compound in DMSO.
-
Perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC of the specific compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to each well of the microtiter plate, including a drug-free growth control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Fungal Chitin Synthase Activity Assay
This biochemical assay measures the activity of chitin synthase, a key enzyme in fungal cell wall biosynthesis, and the inhibitory effect of test compounds.
Materials:
-
Fungal cell lysate containing chitin synthase
-
UDP-[¹⁴C]-N-acetylglucosamine (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 25 mM GlcNAc)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
6% (v/v) ethanol
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Prepare a mixed membrane fraction from fungal cells grown to the exponential phase. This fraction will serve as the source of chitin synthase.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a known amount of the membrane fraction protein (e.g., 50 µg), and the test compound at various concentrations.
-
Include a no-drug control and a boiled enzyme control (negative control).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Termination and Product Collection:
-
Stop the reaction by adding 1 mL of 6% (v/v) ethanol.
-
Collect the insoluble chitin product by vacuum filtration through glass fiber filters.
-
Wash the filters with ethanol to remove any unincorporated substrate.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the chitin synthase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
CRISPR-Cas9 Mediated Gene Knockout in Aspergillus fumigatus
This protocol provides a general framework for targeted gene disruption in A. fumigatus using the CRISPR-Cas9 system, a powerful tool for validating novel drug targets.
Materials:
-
A. fumigatus protoplasts
-
Cas9 expression vector (or purified Cas9 protein)
-
Guide RNA (gRNA) expression vector (or in vitro transcribed gRNA) targeting the gene of interest
-
Donor DNA template for homologous recombination (containing a selectable marker flanked by homology arms to the target gene)
-
Protoplast transformation buffer
-
Selective growth medium
Procedure:
-
gRNA Design and Vector Construction:
-
Design a specific gRNA sequence targeting the gene of interest.
-
Clone the gRNA sequence into an appropriate expression vector.
-
-
Protoplast Preparation:
-
Generate protoplasts from young A. fumigatus mycelia using cell wall-degrading enzymes.
-
-
Transformation:
-
Co-transform the A. fumigatus protoplasts with the Cas9-expressing plasmid, the gRNA-expressing plasmid, and the donor DNA template.
-
Alternatively, pre-assembled Cas9-gRNA ribonucleoprotein complexes can be delivered along with the donor DNA.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective medium that allows for the growth of transformants containing the selectable marker.
-
Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.
-
-
Validation:
-
Confirm the gene knockout by Southern blot analysis and/or sequencing of the target locus.
-
Phenotypically characterize the knockout mutant to assess the role of the target gene in fungal growth, virulence, and drug susceptibility.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of novel antifungal drug targets.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Experimental Workflow for Antifungal Drug Target Validation.
Caption: Fungal GPI Anchor Biosynthesis Pathway and Inhibitor Targets.
References
- 1. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Individual chitin synthase enzymes synthesize microfibrils of differing structure at specific locations in the Candida albicans cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting GPI Anchor Biosynthesis in Fungi Stresses the Endoplasmic Reticulum and Enhances Immunogenicity [dspace.mit.edu]
- 7. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: New Antifungal Compounds Challenge the Gold Standard in Treating Invasive Fungal Infections
For Immediate Release
In the relentless fight against life-threatening invasive fungal infections, the emergence of novel antifungal compounds offers a beacon of hope. This guide provides a comprehensive comparison of these next-generation antifungals against the current standards of care, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data.
The rising tide of antifungal resistance and the limited therapeutic arsenal have underscored the urgent need for new treatment modalities. This comparative analysis delves into the in vitro activity, mechanisms of action, and preclinical efficacy of promising new agents, providing a data-driven perspective on their potential to reshape the clinical landscape.
Unveiling the Antifungal Drug Development Pipeline
The journey of an antifungal compound from laboratory discovery to clinical application is a rigorous and multi-phased process. It begins with the identification of novel chemical entities with antifungal properties, followed by extensive preclinical evaluation of their efficacy and safety, and culminates in a series of clinical trials to establish their therapeutic value in humans.
Caption: A generalized workflow for the discovery and development of new antifungal drugs.
In Vitro Susceptibility: A Quantitative Showdown
The in vitro activity of an antifungal agent is a critical early indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of new antifungal compounds against key fungal pathogens in comparison to the current standard of care.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus
| Compound | Class | Mechanism of Action | MIC Range (Wild-Type) | MIC Range (Azole-Resistant) | Standard of Care Comparator (Voriconazole) MIC Range |
| Olorofim | Orotomide | Dihydroorotate dehydrogenase inhibitor | 0.015 - 0.125 | 0.03 - 0.125 | 0.25 - 2.0 |
| Rezafungin | Echinocandin | β-1,3-glucan synthase inhibitor | 0.008 - 0.06 | 0.008 - 0.06 | 0.25 - 2.0 |
| Ibrexafungerp | Triterpenoid | β-1,3-glucan synthase inhibitor | 0.06 - 1.0 | 0.125 - 1.0 | 0.25 - 2.0 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Compound | Class | Mechanism of Action | MIC Range | Standard of Care Comparator (Fluconazole) MIC Range | Standard of Care Comparator (Caspofungin) MIC Range |
| Rezafungin | Echinocandin | β-1,3-glucan synthase inhibitor | ≤0.008 - 0.25 | 0.125 - 8.0 | 0.015 - 0.25 |
| Ibrexafungerp | Triterpenoid | β-1,3-glucan synthase inhibitor | 0.03 - 0.5 | 0.125 - 8.0 | 0.015 - 0.25 |
| Manogepix | Gwt1 Inhibitor | GPI-anchored protein synthesis inhibitor | 0.008 - 0.125 | 0.125 - 8.0 | 0.015 - 0.25 |
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Candida auris
| Compound | Class | Mechanism of Action | MIC Range | Standard of Care Comparator (Amphotericin B) MIC Range | Standard of Care Comparator (Anidulafungin) MIC Range |
| Rezafungin | Echinocandin | β-1,3-glucan synthase inhibitor | 0.03 - 2.0 | 0.125 - 2.0 | 0.03 - 4.0 |
| Ibrexafungerp | Triterpenoid | β-1,3-glucan synthase inhibitor | 0.25 - 2.0 | 0.125 - 2.0 | 0.03 - 4.0 |
| Manogepix | Gwt1 Inhibitor | GPI-anchored protein synthesis inhibitor | 0.004 - 0.06 | 0.125 - 2.0 | 0.03 - 4.0 |
Disrupting Fungal Defenses: Mechanisms of Action
A key advantage of many new antifungal agents is their novel mechanisms of action, which can overcome existing resistance pathways.
The Echinocandin Pathway: Targeting the Fungal Cell Wall
Echinocandins, a cornerstone of current antifungal therapy, and the new agent Rezafungin, target the fungal cell wall by inhibiting the β-1,3-glucan synthase enzyme complex. This disruption of a critical structural component leads to osmotic instability and fungal cell death.[1][2]
Caption: Mechanism of action of echinocandin antifungals.
Olorofim: A Novel Approach to Pyrimidine Synthesis Inhibition
Olorofim, a first-in-class orotomide, employs a unique mechanism by targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[3][4] This inhibition deprives the fungal cell of essential building blocks for DNA, RNA, and cell wall synthesis, ultimately leading to cell death.[4][5]
Caption: Mechanism of action of the novel antifungal olorofim.
Experimental Protocols
The data presented in this guide are based on standardized and robust experimental methodologies.
Antifungal Susceptibility Testing
In vitro susceptibility testing was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
-
Method: Broth microdilution method.
-
Medium: RPMI 1640 with L-glutamine, buffered with MOPS.
-
Inoculum: Standardized fungal suspension (0.5 to 2.5 x 10³ CFU/mL for yeasts; 0.4 to 5 x 10⁴ CFU/mL for molds).
-
Incubation: 24-48 hours at 35°C.
-
Endpoint Determination: The MIC was determined as the lowest concentration of the drug that causes a significant inhibition of growth (≥50% for azoles and echinocandins against yeasts; complete inhibition for amphotericin B) compared to the growth control.[8]
Cytotoxicity Assay
The potential toxicity of the antifungal compounds to mammalian cells was assessed using a standard in vitro cytotoxicity assay.
-
Cell Line: A representative mammalian cell line (e.g., HeLa or HepG2).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of the antifungal compounds were added to the wells.
-
After a 24-48 hour incubation period, MTT solution was added.
-
Following incubation, the formazan crystals were solubilized.
-
The absorbance was measured at 570 nm.
-
-
Endpoint: The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduces cell viability by 50%.
Animal Models of Invasive Fungal Infections
The in vivo efficacy of the new antifungal compounds was evaluated in established animal models of invasive fungal infections.[9][10][11]
-
Animal Model: Typically, immunocompromised mice (e.g., neutropenic mice).
-
Infection: Systemic infection induced by intravenous injection of a standardized fungal inoculum (Aspergillus fumigatus or Candida albicans).
-
Treatment: Administration of the antifungal compound at various doses and schedules.
-
Endpoints:
-
Survival: Monitoring and recording the survival of the animals over a specified period.
-
Fungal Burden: Quantifying the number of fungal colony-forming units (CFUs) in target organs (e.g., kidneys, lungs, brain) at the end of the study.
-
Histopathology: Microscopic examination of tissue sections to assess the extent of infection and tissue damage.
-
New Compounds vs. Standard of Care: A Logical Comparison
The decision to advance a new antifungal compound is based on a careful evaluation of its advantages and disadvantages compared to the existing therapeutic options.
Caption: A logical flow for assessing the potential of a new antifungal compound.
Conclusion
The development of new antifungal agents with novel mechanisms of action and improved activity against resistant pathogens is a critical endeavor in the face of a growing public health threat. The data presented in this guide demonstrate the significant potential of compounds like olorofim, rezafungin, and manogepix to address the unmet medical needs in the treatment of invasive fungal infections. Continued research and clinical evaluation of these and other emerging antifungals are essential to expand our therapeutic options and improve patient outcomes.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of invasive mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Antifungal Agent 75
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Antifungal Agent 75. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
The following procedures are based on established best practices for handling potent pharmaceutical compounds and information outlined in the Safety Data Sheet (SDS) for this compound.[1] Due to the limited publicly available data on the specific quantitative properties of this compound, a conservative approach aligned with handling hazardous drugs is mandated.[2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for various tasks involving this compound. All PPE must be donned before entering the designated handling area and disposed of or decontaminated according to established protocols upon exiting.
| Task | Required Personal Protective Equipment | Rationale |
| Receiving & Unpacking | - Two pairs of chemotherapy gloves (ASTM D6978 compliant)[4] - Disposable gown resistant to hazardous drugs[2][3] - Eye and face protection (goggles and face shield or full-face respirator)[2][5] - Respiratory protection (N95 or higher)[3][4] | To protect against potential exposure from damaged packaging or aerosolization during unpacking. |
| Weighing & Aliquoting | - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles and face shield)[2][5] - Respiratory protection (N95 or higher) within a ventilated enclosure[4] | These procedures have a high risk of generating airborne particles and require stringent containment and personal protection. |
| Compounding & Formulation | - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles and face shield)[2][5] - Respiratory protection as determined by risk assessment | To prevent skin, eye, and respiratory exposure to the active compound during manipulation. |
| General Laboratory Handling | - One pair of nitrile gloves - Laboratory coat - Safety glasses with side shields | Minimum protection for tasks with a low risk of direct contact or aerosol generation. |
| Waste Disposal | - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles)[2][5] | To protect against contact with contaminated waste materials. |
| Spill Cleanup | - Two pairs of chemotherapy gloves[4] - Disposable gown[3] - Eye and face protection (goggles and face shield)[2][5] - Respiratory protection (appropriate for the scale of the spill) | To ensure comprehensive protection during emergency response to a containment breach. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening the secondary container, don the appropriate PPE for receiving and unpacking.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled.
Preparation and Handling
-
Designated Area: All handling of open powders of this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Pre-Handling Check: Before starting any procedure, ensure all necessary PPE is available and in good condition. Verify that the safety shower and eyewash station are accessible and operational.
-
Weighing: Use a dedicated and calibrated balance within the containment hood. Use weighing paper or a container that can be sealed for transport.
-
Compounding: When preparing solutions, add the solvent to the powder slowly to avoid splashing. Keep containers closed whenever possible.
Decontamination and Cleaning
-
Surfaces: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a validated cleaning agent.
-
PPE Removal: Remove PPE in a designated area, starting with the outer pair of gloves, followed by the gown, and then the inner pair of gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a designated hazardous waste container.[6][7]
-
Container Labeling: Hazardous waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the substance.[7]
-
Empty Containers: Packaging that held the antifungal agent should be treated as hazardous waste.[6]
-
Disposal Method: All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service.[7][8] Incineration is the preferred method for pharmaceutical waste.[7] Do not dispose of this agent down the drain or in the regular trash.[7][8]
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with copious amounts of soap and water for at least 15 minutes. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - Alert others and the laboratory supervisor. - Don appropriate spill response PPE. - Contain the spill using absorbent materials from a chemical spill kit. - Clean the area as per established procedures and dispose of all cleanup materials as hazardous waste. |
Safe Handling Workflow for this compound
The following diagram illustrates the critical steps for safely handling this compound, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Quantitative Data Summary
Due to the proprietary nature of "this compound," specific quantitative data such as occupational exposure limits (OELs), LD50, and specific gravity are not publicly available. The Safety Data Sheet indicates "no data available" for these parameters.[1] In the absence of specific data, all handling procedures should be based on the assumption that this is a potent compound with the potential for significant health effects at low exposure levels. Researchers should consult internal toxicological assessments if available.
This guidance is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and demonstrate proficiency before working with this compound. Continuous vigilance and adherence to these protocols are essential for maintaining a safe laboratory environment.
References
- 1. targetmol.com [targetmol.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. poisons.co.nz [poisons.co.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
